molecular formula C11H11BrF3NO B1404203 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine CAS No. 1129542-08-0

4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine

Cat. No.: B1404203
CAS No.: 1129542-08-0
M. Wt: 310.11 g/mol
InChI Key: HPBGEKVRKFAKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine is a useful research compound. Its molecular formula is C11H11BrF3NO and its molecular weight is 310.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[3-bromo-5-(trifluoromethyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO/c12-9-5-8(11(13,14)15)6-10(7-9)16-1-3-17-4-2-16/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBGEKVRKFAKFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Profiling of 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine: Calculated logP and Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Foundational Pillars of Drug Discovery

In the landscape of modern drug development, the aphorism "a drug must first reach its target to be effective" remains a guiding principle. Central to this journey are two fundamental physicochemical properties: lipophilicity and aqueous solubility. Lipophilicity, quantified by the partition coefficient (logP), governs a molecule's ability to traverse the lipid bilayers of cell membranes, a critical step for absorption and distribution.[1] Conversely, aqueous solubility dictates the concentration of a drug achievable in the gastrointestinal tract and systemic circulation, directly impacting bioavailability.[2] An imbalance in these properties can doom a promising compound to failure, either through poor absorption (too hydrophilic) or sequestration in fatty tissues and low bioavailability (too lipophilic).[3]

This guide provides an in-depth analysis of these critical parameters for the compound 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine , a substituted phenylmorpholine of interest in medicinal chemistry. We will explore its calculated logP (cLogP) and predicted aqueous solubility (logS) through the lens of a drug development professional, dissecting not only the values themselves but also the theoretical and experimental methodologies that underpin them. Our focus will be on the causality behind technical choices, ensuring a robust and validated understanding of the molecule's potential developability.

Compound Profile: this compound

Structure:

  • IUPAC Name: this compound

  • CAS Number: 1129542-08-0[4]

  • Molecular Formula: C₁₁H₁₁BrF₃NO

  • Molecular Weight: 310.11 g/mol [4]

The molecule's architecture presents a fascinating interplay of functional groups. The phenyl ring provides a rigid scaffold. The bromo and trifluoromethyl (-CF₃) substituents are key modulators of lipophilicity; the -CF₃ group, in particular, is a well-known bioisostere for other groups and is often used to increase metabolic stability and lipophilicity.[5] In contrast, the morpholine ring, containing both an oxygen and a nitrogen atom, introduces polarity and the capacity for hydrogen bonding, which is expected to enhance aqueous solubility. Understanding the balance of these opposing characteristics is the core objective of this analysis.

Part 1: Lipophilicity Assessment (Calculated logP)

The octanol-water partition coefficient (logP) is the industry standard for measuring a neutral compound's lipophilicity. It is defined as the base-10 logarithm of the ratio of a solute's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.[6]

LogP = log₁₀ ([solute]ₒ꜀ₜₐₙₒₗ / [solute]ₐᵩᵤₑₒᵤₛ)

A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[6] For oral drug candidates, a logP value of less than 5 is one of the criteria outlined in Lipinski's Rule of 5 for favorable absorption and permeation.[3]

Computational Methodologies: An Overview

In silico prediction of logP is a cornerstone of early-stage drug discovery, allowing for the rapid screening of large virtual libraries. These methods can be broadly categorized:

  • Substructure-Based Approaches: These methods deconstruct a molecule into either its constituent atoms (atom-based) or predefined fragments (fragment-based).[7][8] The final logP is calculated by summing the contributions of these pieces, often with correction factors for interactions between them.[9] Prominent examples include ACD/LogP, XLOGP3, and Molinspiration's miLogP.[6][10][11] Their utility lies in their computational speed and the vast amount of empirical data they are built upon.

  • Whole-Molecule Approaches: These methods consider the molecule as a whole, using descriptors like molecular lipophilicity potentials or topological indices to quantify logP.[8] While potentially more accurate for novel scaffolds not well-represented in fragment libraries, they can be more computationally intensive.

In Silico Determination for the Target Compound

To provide a robust estimate, we utilized the SwissADME web tool, a freely accessible platform that aggregates several validated prediction algorithms.[8][12] This approach provides a consensus view rather than relying on a single method.

G cluster_input Input cluster_platform Prediction Platform cluster_output Calculated Physicochemical Properties SMILES Compound Structure (SMILES: O(CC2)N(C1=CC(Br)=CC(C(F)(F)F)=C1)CC2) SwissADME SwissADME Web Tool SMILES->SwissADME Submit cLogP Consensus cLogP SwissADME->cLogP logS Aqueous Solubility (logS) SwissADME->logS Other Other ADME Properties (e.g., TPSA, MW) SwissADME->Other

Caption: Computational workflow for property prediction.

Data Presentation: Calculated logP

The following table summarizes the calculated logP values for this compound using five different algorithms within the SwissADME platform.[13]

Prediction MethodAlgorithm TypeCalculated logP (cLogP)
XLOGP3 Atom-based with corrections3.85
WLOGP Purely Atomistic3.69
MLOGP Topology-based3.26
SILICOS-IT Fragment & Topology3.86
iLOGP Physics-based4.02
Consensus Average of Above 3.74
Interpretation of cLogP Value

The consensus cLogP of 3.74 places this molecule firmly in the lipophilic category. This value is well within the Lipinski's Rule of 5 guideline of <5, suggesting that its lipophilicity is not a barrier to oral absorption.[14] The trifluoromethyl and bromo groups are the primary drivers of this high value, significantly outweighing the hydrophilic contribution of the morpholine ring. From a drug design perspective, this level of lipophilicity is often favorable for achieving good membrane permeability and target engagement within a lipidic environment.

Part 2: Aqueous Solubility Assessment (Calculated logS)

Aqueous solubility (S) is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is often expressed as its base-10 logarithm, logS. Low aqueous solubility is a major hurdle in drug development, leading to poor absorption and erratic bioavailability.[2]

Computational Prediction of Solubility

Similar to logP, several in silico models exist to predict solubility. These models often use topological descriptors and fragmental contributions to estimate logS. We again employed the SwissADME tool, which provides three distinct models for solubility prediction.[12]

Data Presentation: Calculated Aqueous Solubility
Prediction MethodPredicted logSSolubility ClassPredicted Solubility (mg/mL)
ESOL -4.11Poorly Soluble0.024
Ali et al. -4.47Poorly Soluble0.011
SILICOS-IT -4.31Poorly to Sparingly Soluble0.015

Note: Solubility in mg/mL is calculated from logS (in mol/L) and the molecular weight (310.11 g/mol ).

The predicted logS values consistently indicate that This compound is poorly soluble in water . This is a direct and expected consequence of its high lipophilicity (cLogP ≈ 3.74). The strong, non-polar character of the substituted phenyl ring dominates the molecule's behavior in aqueous media.

Experimental Methodologies: The Path to Validation

While computational models provide essential early guidance, experimental validation is non-negotiable. The choice of assay depends on the stage of development and the required throughput and accuracy.

This is considered the "gold standard" for its accuracy in determining the true equilibrium solubility.[13]

Principle: An excess of the solid compound is agitated in a specific buffer (e.g., pH 7.4 phosphate-buffered saline) for an extended period to ensure equilibrium is reached between the dissolved and undissolved states. The saturated solution is then filtered, and the concentration of the dissolved compound is measured.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound (e.g., 2 mg) to a glass vial. The key is to ensure solid material remains visible at the end of the experiment.

  • Solvent Addition: Add a precise volume of the test buffer (e.g., 1 mL of pH 7.4 PBS).

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C). Agitate for a minimum of 24-48 hours. This extended time is critical to reach true thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the suspension to stand for 1 hour to let larger particles settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered, saturated solution into a suitable solvent (e.g., acetonitrile/water). Analyze the concentration using a validated HPLC-UV method against a standard curve of the compound.

  • Validation: Visually confirm the presence of undissolved solid in the original vial. Its absence would invalidate the result, as it indicates the solution was not saturated.

Caption: Workflow for the Shake-Flask solubility assay.

This high-throughput method is ideal for early discovery when compound availability is limited. It measures the concentration at which a compound precipitates from a solution when added from a DMSO stock, which may not represent true equilibrium.

Principle: A concentrated DMSO stock solution of the compound is serially diluted into an aqueous buffer. The point at which the compound precipitates is detected by an increase in turbidity (light scattering) measured by a nephelometer.

Step-by-Step Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.

  • Plate Preparation: In a 96-well plate, add aqueous buffer (e.g., pH 7.4 PBS) to the wells.

  • Serial Dilution: Add a small volume of the DMSO stock to the first well and mix, initiating precipitation. Perform a serial dilution across the plate.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.

  • Measurement: Read the turbidity of each well using a plate-based nephelometer or a UV-Vis spectrophotometer.

  • Data Analysis: The kinetic solubility is determined as the concentration in the highest concentration well that remains clear (below a turbidity threshold).

Summary and Forward Look

The physicochemical profile of this compound is characterized by a duality: high lipophilicity and poor aqueous solubility.

ParameterPredicted ValueImplication for Drug Development
cLogP ~3.74 Favorable for membrane permeability; within drug-like space.
logS ~ -4.3 Poorly soluble; may lead to low/variable oral absorption.

From a Senior Application Scientist's perspective, this profile is common and presents a clear challenge: solubility-limited absorption . While the molecule's lipophilicity is promising for crossing biological membranes, its low solubility could prevent it from reaching a sufficient concentration in the gut to enable this process effectively.

Future work must focus on formulation strategies to overcome this solubility hurdle. Approaches such as the development of amorphous solid dispersions, salt formation (if the molecule has an ionizable center), or the use of solubility-enhancing excipients would be critical to advancing this compound as a viable oral drug candidate. The protocols and predictive data outlined in this guide provide the foundational knowledge necessary to make these informed, data-driven decisions.

References

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved from [Link]

  • Mannhold, R., & Tetko, I. V. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Current Computer-Aided Drug Design. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • ChemExper. (n.d.). Property Explorer - osiris. Retrieved from [Link]

  • OpenMolecules. (n.d.). Property Explorer. Retrieved from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • PRISM BioLab. (2023). Oral Bioavailability Prediction Screening: Gift of SwissADME. Retrieved from [Link]

  • Yusuf, M., & Mahmud, R. (2022). ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico s. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]

  • Cheng, T., et al. (2007). Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • ChemExper. (n.d.). cLogP Calculation. Retrieved from [Link]

  • Molinspiration. (n.d.). Molinspiration Cheminformatics. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-(Trifluoromethyl)phenyl)morpholine. Retrieved from [Link]

  • CompuDrug. (n.d.). PrologP. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceutical Outsourcing. Retrieved from [Link]

  • Mathos AI. (n.d.). Free Log Calculator. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. Retrieved from [Link]

  • University of Mustansiriyah. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

  • AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. Retrieved from [Link]

  • ResearchGate. (2025). Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge | Request PDF. Retrieved from [Link]

  • Lipinski, C. A. (2000). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on the Biopharmaceutics Classification System-based biowaiver. Retrieved from [Link]

Sources

4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine

Abstract

This technical guide profiles This compound (CAS: 1129542-08-0), a disubstituted N-aryl morpholine derivative critical to modern Fragment-Based Drug Discovery (FBDD). Distinguished by its orthogonal functionalization handles—a chemically labile aryl bromide and a metabolically stable trifluoromethyl group—this scaffold serves as a high-value intermediate for synthesizing complex bioactive pharmaceutical ingredients (APIs). This document details its chemical identity, chemoselective synthesis, and application in medicinal chemistry.

Chemical Identity & Structural Analysis

This compound represents a "privileged structure" in medicinal chemistry, combining a solubilizing morpholine ring with a lipophilic, electron-deficient phenyl core.

Table 1: Physicochemical Identifiers

PropertyData
CAS Number 1129542-08-0
IUPAC Name 4-[3-Bromo-5-(trifluoromethyl)phenyl]morpholine
Molecular Formula C₁₁H₁₁BrF₃NO
Molecular Weight 310.11 g/mol
SMILES FC(F)(F)C1=CC(Br)=CC(N2CCOCC2)=C1
InChI Key HPBGEKVRKFAKFV-UHFFFAOYSA-N
Appearance Typically a low-melting solid or viscous oil (dependent on purity/polymorph)
Solubility Soluble in DMSO, DCM, Methanol; sparingly soluble in water.[1]

Synthetic Pathways & Methodology

Protocol: Chemoselective C-N Coupling

Rationale: This method utilizes 1-bromo-3-iodo-5-(trifluoromethyl)benzene . The C-I bond is significantly weaker and more prone to oxidative addition by Pd(0) than the C-Br bond, allowing the morpholine to be installed exclusively at the iodo-position while leaving the bromo-handle intact for future diversification.

Reagents:

  • Substrate: 1-Bromo-3-iodo-5-(trifluoromethyl)benzene (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq)

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂

  • Ligand: Xantphos or BINAP (4 mol%) – Xantphos is preferred for N-arylation stability.

  • Base: Cs₂CO₃ (1.5 eq) – Sodium tert-butoxide can be used but may cause dehalogenation; Carbonate is milder.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).

Step-by-Step Workflow:

  • Inertion: Charge a reaction vessel with the aryl iodide, Pd catalyst, Ligand, and Base. Purge with Nitrogen/Argon for 15 minutes.

  • Addition: Add degassed solvent and Morpholine via syringe.

  • Reaction: Heat to 80–100°C for 4–12 hours. Monitor via LC-MS for consumption of the aryl iodide.

    • Critical Control Point: Do not overheat (>110°C) to prevent oxidative addition into the C-Br bond.

  • Work-up: Cool to RT, filter through a Celite pad (to remove Pd black/salts), and concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is less polar than the morpholine starting material but more polar than the aryl halide.

Visualizing the Synthesis Logic

SynthesisWorkflow cluster_selectivity Chemoselectivity Logic Precursor 1-Bromo-3-iodo-5- (trifluoromethyl)benzene Intermediate Oxidative Addition (Selective at C-I Bond) Precursor->Intermediate Fast (k1) Reagents Morpholine + Pd(0)/Xantphos Base (Cs2CO3) Reagents->Intermediate Product 4-(3-Bromo-5-(trifluoromethyl) phenyl)morpholine Intermediate->Product Reductive Elimination CBr_Bond C-Br Bond (Intact) CI_Bond C-I Bond (Reactive)

Figure 1: Chemoselective synthesis pathway exploiting the reactivity difference between Aryl-Iodide and Aryl-Bromide bonds.

Medicinal Chemistry Applications

This molecule is not merely an end-product but a versatile Fragment Scaffold . Its utility lies in the "Divide and Conquer" approach to lead optimization.

  • The Morpholine (Solubility Engine):

    • Acts as a hydrogen bond acceptor.

    • Lowers logP relative to a cyclohexyl analog.

    • Often placed in the "solvent-exposed" region of a protein binding pocket.

  • The Trifluoromethyl Group (Metabolic Shield):

    • Blocks metabolic oxidation at the phenyl ring (blocking the "soft spot").

    • Increases lipophilicity (hydrophobic binding) without the steric bulk of a tert-butyl group.

    • Modulates the pKa of the aniline nitrogen (inductive withdrawal).

  • The Bromo Handle (The Warhead):

    • This is the site of diversity. It allows for Suzuki-Miyaura coupling (to add biaryl systems) or Buchwald coupling (to add amines).

    • Self-Validating Check: The presence of the Br in the final product confirms that the initial synthesis was selective.

Functional Logic Diagram

SAR_Logic cluster_mods Structure-Activity Relationship (SAR) Roles Core Core Scaffold: N-Aryl Morpholine CF3 CF3 Group (Pos 5) - Metabolic Stability - Lipophilicity Core->CF3 Br Bromo Group (Pos 3) - Orthogonal Coupling Handle - Library Expansion Core->Br Morph Morpholine (Pos 1) - Solubility / PK - H-Bond Acceptor Core->Morph

Figure 2: Functional decomposition of the molecule for drug design.

Analytical Characterization

To ensure scientific integrity, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: Look for 3 distinct signals (singlets or fine doublets due to meta coupling) in the 6.8–7.5 ppm range. The symmetry is broken by the different substituents.

    • Morpholine Region: Two multiplets (or triplets) around 3.1–3.2 ppm (N-CH₂) and 3.8–3.9 ppm (O-CH₂).

  • ¹⁹F NMR:

    • Single distinct peak around -63 ppm (characteristic of Ar-CF₃).

  • Mass Spectrometry (LC-MS):

    • Isotopic Pattern: A 1:1 ratio of M+ and (M+2)+ peaks is mandatory due to the ⁷⁹Br and ⁸¹Br isotopes.

    • m/z: Expect peaks at ~310 and ~312 (M+H).

Safety & Handling

Hazard Classification:

  • Skin/Eye Irritant: Like many halogenated benzyl derivatives and morpholines, this compound is likely an irritant (H315, H319).

  • Handling: Use standard Personal Protective Equipment (PPE) including nitrile gloves and safety glasses. Handle within a fume hood to avoid inhalation of dust/aerosols.[2]

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert atmosphere to prevent slow oxidation or hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15420299, 4-[3-(Trifluoromethyl)phenyl]morpholine (Analogous Structure). Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008).Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. (Foundational reference for the synthetic protocol).

Sources

4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine SMILES and InChI strings

[1][2][3]

Executive Summary

4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine (CAS: 1129542-08-0) is a disubstituted N-aryl morpholine derivative widely utilized in medicinal chemistry as a versatile building block.[1][2] Characterized by the presence of a lipophilic trifluoromethyl group and a reactive bromine handle at the meta positions relative to the morpholine ring, this compound serves as a critical intermediate for synthesizing complex pharmacophores, particularly in kinase inhibitor discovery. The bromine substituent enables further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the morpholine moiety often improves the solubility and metabolic profile of drug candidates.[1]

Chemical Identity & Identifiers

The following table consolidates the precise chemical identifiers for integration into cheminformatics databases and laboratory information management systems (LIMS).

Identifier TypeValue
IUPAC Name 4-[3-Bromo-5-(trifluoromethyl)phenyl]morpholine
CAS Number 1129542-08-0
Molecular Formula C₁₁H₁₁BrF₃NO
Molecular Weight 310.11 g/mol
SMILES C1COCCN1C2=CC(=CC(=C2)C(F)(F)F)Br
InChI InChI=1S/C11H11BrF3NO/c12-9-5-8(11(13,14)15)6-10(7-9)16-1-3-17-4-2-16/h5-7H,1-4H2
InChIKey HPBGEKVRKFAKFV-UHFFFAOYSA-N

Physicochemical Properties

Understanding the physical profile is essential for assay development and formulation.

PropertyValueNote
LogP ~3.50Predicted; indicates high lipophilicity due to -CF₃ and -Br.[1]
Topological Polar Surface Area (TPSA) 12.47 ŲContributed by the morpholine oxygen and tertiary amine.
Boiling Point 414.9°CPredicted at 760 mmHg.
Density 1.659 g/cm³High density due to halogenation.
Flash Point 204.7°C
Solubility DMSO, Methanol, DCMPoorly soluble in water without pH adjustment.

Synthetic Pathways

Two primary routes exist for the synthesis of this compound. The Palladium-Catalyzed C-N Coupling is preferred for high-throughput and scale-up contexts due to its milder conditions and higher functional group tolerance compared to nucleophilic aromatic substitution (SNAr), which is sluggish with meta-substituents.[1]

Method A: Pd-Catalyzed Buchwald-Hartwig Amination (Preferred)

This protocol utilizes 1,3-dibromo-5-(trifluoromethyl)benzene as the electrophile.[1] The statistical probability of mono-amination is controlled by stoichiometry and catalyst choice.[1]

  • Starting Materials: 1,3-Dibromo-5-(trifluoromethyl)benzene (1.0 equiv), Morpholine (1.0 equiv).[1]

  • Catalyst System: Pd₂(dba)₃ (2 mol%), BINAP (4 mol%).

  • Base: Sodium tert-butoxide (NaOtBu) (1.2 equiv).[1]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

Protocol:

  • Charge a reaction vessel with 1,3-dibromo-5-(trifluoromethyl)benzene, Pd₂(dba)₃, BINAP, and NaOtBu under an inert atmosphere (N₂ or Ar).

  • Add anhydrous toluene followed by morpholine.

  • Heat the mixture to 80–100°C for 12–16 hours.

  • Work-up: Cool to room temperature, filter through a celite pad to remove palladium residues, and concentrate the filtrate.

  • Purification: Silica gel column chromatography (Hexanes/Ethyl Acetate gradient) is required to separate the desired mono-morpholino product from unreacted starting material and the bis-morpholino byproduct.[1]

Method B: Aniline Cyclization (Alternative)

Useful when the aniline precursor is more accessible.

  • Reactants: 3-Bromo-5-(trifluoromethyl)aniline + Bis(2-chloroethyl)ether.[1]

  • Conditions: Heat at 150°C with base (e.g., NaOH or K₂CO₃) in a high-boiling solvent.

  • Drawback: Requires harsh thermal conditions which may degrade sensitive functionalities.[1]

Synthesis Logic Diagram

The following diagram illustrates the retrosynthetic logic and the forward reaction flow for Method A.

SynthesisPathSM11,3-Dibromo-5-(trifluoromethyl)benzeneCatPd2(dba)3 / BINAPNaOtBu, Toluene, 100°CSM1->CatSM2MorpholineSM2->CatIntermediateOxidative AdditionComplexCat->Intermediate C-N Coupling CycleProduct4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholineIntermediate->Product Reductive Elimination(Major)ByproductBis-morpholinoimpurityIntermediate->Byproduct Over-reaction(Minor)

Figure 1: Reaction workflow for the Buchwald-Hartwig synthesis of the target compound, highlighting the critical selectivity step.

Medicinal Chemistry Applications

This molecule functions as a "scaffold hop" intermediate. The morpholine ring acts as a polar clamp, often binding to the hinge region of kinases or improving solubility, while the aryl halide allows for modular library expansion.

  • Kinase Inhibition: The 3,5-substitution pattern directs the geometry of the phenyl ring, often positioning the morpholine to interact with solvent-exposed regions of a protein pocket.[1]

  • Library Generation: The bromine atom is a "handle" for:

    • Suzuki-Miyaura Coupling: To attach aryl/heteroaryl groups.[1]

    • Sonogashira Coupling: To introduce alkynes.[1]

    • Lithium-Halogen Exchange: To generate carboxylic acids or aldehydes.[1]

Safety & Handling (SDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Wear nitrile gloves and safety glasses.

    • Operate within a fume hood to avoid inhalation of dust/vapors.

    • Store in a cool, dry place (2-8°C recommended for long-term stability).[1]

References

  • BenchChem. this compound Product Description & Properties. Retrieved from

  • PubChem. 4-(3-(Trifluoromethyl)phenyl)morpholine Compound Summary (Analog Reference). National Library of Medicine.[3] Retrieved from [3]

  • Santa Cruz Biotechnology. 4-{[3-Bromo-5-(trifluoromethyl)phenyl]sulphonyl}morpholine (Related Derivative Data).[4] Retrieved from [1]

  • BLD Pharm. Product Analysis: this compound.[1][2] Retrieved from

The Trifluoromethyl-Aryl Morpholine Axis: Pharmacophore Optimization in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of the morpholine heterocycle with a trifluoromethylated aryl ring represents a "privileged substructure" in modern medicinal chemistry. This guide dissects the synergistic role of the trifluoromethyl (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) group when appended to aryl morpholine scaffolds. Beyond simple lipophilicity enhancement, the 

group acts as a critical electronic and steric modulator, tuning the basicity of the morpholine nitrogen to prevent lysosomal trapping while simultaneously "armoring" the aromatic ring against CYP450-mediated oxidative metabolism. This guide details the physicochemical rationale, metabolic advantages, and validated synthetic protocols for deploying this pharmacophore.

Physicochemical Mechanics: Tuning the Core

The aryl morpholine scaffold is ubiquitous in CNS agents (e.g., reboxetine) and kinase inhibitors (e.g., PI3K inhibitors). However, unsubstituted aryl morpholines often suffer from rapid metabolic clearance and suboptimal CNS penetration. The introduction of a


 group addresses these liabilities through three distinct mechanisms.
Basicity Modulation (The "Lysosomal Escape")

The morpholine nitrogen is moderately basic (pKa ~8.3 for N-phenylmorpholine). High basicity can lead to phospholipidosis and lysosomal trapping, where the drug becomes protonated and sequestered in the acidic environment of lysosomes (pH ~4.5-5.0), reducing free drug concentration.

  • The

    
     Effect:  The trifluoromethyl group is a strong electron-withdrawing group (EWG). When placed on the aryl ring (particularly ortho or para), it pulls electron density away from the morpholine nitrogen via the aromatic 
    
    
    
    -system.
  • Result: This lowers the conjugate acid pKa of the morpholine nitrogen by approximately 1.0–1.5 log units.

  • Benefit: A lower pKa (closer to 6.5–7.0) ensures a higher fraction of the drug remains uncharged at physiological pH (7.4), facilitating membrane permeation and reducing non-specific binding/trapping.

The "Ortho-Twist" Conformational Control

Substitution of the


 group at the ortho position of the aryl ring introduces significant steric strain.
  • Mechanism: The bulky

    
     group (Van der Waals radius ~2.2 Å, similar to isopropyl) forces the morpholine ring to twist out of coplanarity with the aryl ring to relieve steric clash with the morpholine hydrogens.
    
  • Application: This "twist" disrupts

    
    -
    
    
    
    stacking aggregation (improving solubility) and creates a specific 3D vector often required to fill hydrophobic pockets in enzyme active sites (e.g., kinase ATP-binding pockets).
Lipophilicity & BBB Permeability

The


 group is highly lipophilic.
  • Data: Replacing a methyl group (

    
    ) with 
    
    
    
    typically increases LogP by ~0.6 to 0.8 units.
  • CNS Impact: For aryl morpholines targeting the brain (e.g., NK1 antagonists), this boost in lipophilicity is often necessary to cross the Blood-Brain Barrier (BBB), provided the Total Polar Surface Area (TPSA) remains < 90 Ų.

Metabolic Stability: The "Teflon" Effect[2]

The primary failure mode for aryl morpholines is oxidative metabolism. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) rapidly hydroxylate electron-rich aromatic rings.

Mechanism of Metabolic Blocking

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). The


 group serves as metabolic armor.[1][2]
  • Blocking Soft Spots: Placing

    
     at the para position prevents CYP-mediated para-hydroxylation, the most common metabolic route for N-aryl systems.
    
  • Electronic Deactivation: The EWG nature of

    
     deactivates the entire phenyl ring towards electrophilic attack by the high-valent Iron-Oxo species in the CYP450 active site.
    
Case Study: Aprepitant (Emend®)

Aprepitant, a Neurokinin-1 (NK1) receptor antagonist, is the gold standard for this pharmacophore.

  • Structure: Contains a morpholine core and a 3,5-bis(trifluoromethyl)phenyl ring.[3][4][5]

  • Role of bis-

    
    : 
    
    • Metabolism: The 3,5-substitution pattern blocks the most reactive sites, rendering the phenyl ring virtually inert to oxidation.

    • Potency: The electron-poor ring engages in specific

      
      -stacking or electrostatic interactions within the hydrophobic core of the NK1 receptor.
      
Visualization: Metabolic Blocking Logic

MetabolicBlocking Substrate Aryl Morpholine (Unprotected) CYP CYP450 Enzyme (Fe-Oxo Species) Substrate->CYP Oxidative Attack Metabolite Hydroxylated Product (Rapid Clearance) CYP->Metabolite Para-Hydroxylation Protected Trifluoromethyl Aryl Morpholine Protected->CYP Electronic Deactivation Stable Metabolically Stable (Extended Half-life) Protected->Stable C-F Bond Strength Blocks Oxidation

Figure 1: Mechanism of metabolic stabilization via trifluoromethylation. The electron-withdrawing nature and bond strength of


 prevent the formation of the arene oxide intermediate required for hydroxylation.

Synthetic Methodologies

Constructing trifluoromethylated aryl morpholines requires robust C-N bond formation. The Buchwald-Hartwig amination is the preferred industrial route due to its scalability and tolerance of the electron-deficient aryl halides typical of


 substrates.
Protocol: Buchwald-Hartwig Amination

Objective: Coupling Morpholine with 4-Bromo-benzotrifluoride.

Reagents:

  • Substrate: 1-Bromo-4-(trifluoromethyl)benzene (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)[6][7]

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: BINAP (racemic) or XPhos (for sterically hindered/ortho substrates) (2-4 mol%)

  • Base: Sodium tert-butoxide (

    
    ) or Cesium Carbonate (
    
    
    
    ) (1.5 equiv)
  • Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step Workflow:

  • Inertion: Flame-dry a 3-neck round bottom flask and cool under a stream of Argon/Nitrogen.

  • Charging: Add

    
     (0.05 equiv), BINAP (0.075 equiv), and 
    
    
    
    (1.5 equiv).
  • Solvation: Add anhydrous Toluene (0.2 M concentration relative to halide). Stir for 5 minutes to pre-form the active catalytic complex (solution typically turns deep orange/red).

  • Addition: Add 1-Bromo-4-(trifluoromethyl)benzene (1.0 equiv) followed by Morpholine (1.2 equiv) via syringe.

  • Reaction: Heat to 100-110°C (reflux) for 4–12 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

Visualization: Synthetic Pathway

Synthesis ArBr Aryl Bromide (w/ CF3 group) Cat Pd(OAc)2 / BINAP NaOtBu, Toluene, 110°C ArBr->Cat Morph Morpholine Morph->Cat OxAdd Oxidative Addition (Pd Inserted) Cat->OxAdd Step 1 AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Step 2 Product N-(Trifluoromethylphenyl) Morpholine AmineCoord->Product Reductive Elimination

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination of trifluoromethyl aryl halides with morpholine.

Quantitative Comparison

The following table illustrates the impact of substituting a Methyl group (


) with a Trifluoromethyl group (

) on a generic N-phenylmorpholine scaffold.
PropertyN-(4-Tolyl)morpholine (

)
N-(4-Trifluoromethylphenyl)morpholine (

)
Impact of

LogP (Lipophilicity)~2.2~3.0+0.8 (Increased membrane permeability)
pKa (Conjugate Acid)~5.8~4.5-1.3 (Reduced lysosomal trapping)
Metabolic Stability Low (Benzylic oxidation)HighBlocks benzylic oxidation & ring hydroxylation
Electronic Effect Weak Donor (

)
Strong Acceptor (

)
Deactivates ring towards oxidation

References

  • Metabolic Stability & Fluorine

    • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.
    • Source:

  • Synthetic Methodology

    • Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium C
    • Source:

  • Pharmacophore Case Study (Aprepitant)

    • Structural Optimization Affording Aprepitant.[3]

    • Source:

  • pKa Modulation

    • Aqueous pKa values of Fluorin
    • Source: [J. Phys.[8] Org. Chem. 2019]([Link]8]

Sources

The Therapeutic Potential of 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical and metabolic properties that enhance the drug-like qualities of bioactive molecules.[1] This technical guide delves into the therapeutic potential of a specific, highly functionalized scaffold: 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine . We will explore its synthetic rationale, robust characterization methodologies, and its promising role as a modulator of critical cell signaling pathways, particularly the PI3K/Akt/mTOR cascade, a central regulator of cell growth and proliferation often dysregulated in cancer.[2] This document is intended for researchers, medicinal chemists, and drug development professionals, providing both a high-level strategic overview and detailed, actionable experimental protocols.

Introduction: The Strategic Value of the Phenylmorpholine Scaffold

The inherent value of the this compound scaffold lies in the strategic combination of its constituent parts. The morpholine moiety is frequently incorporated into therapeutic agents to improve aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1] The phenyl ring provides a rigid core for the attachment of various functional groups, while the specific disubstitution pattern of a bromine atom and a trifluoromethyl (CF3) group at the meta-positions is of particular interest.

The electron-withdrawing trifluoromethyl group is known to enhance metabolic stability and increase the lipophilicity of a molecule, which can improve cell membrane permeability.[1] The bromine atom, beyond its steric and electronic influence, can participate in halogen bonding, a non-covalent interaction that can contribute to the affinity and selectivity of a ligand for its biological target.[1] This unique combination of features makes this scaffold a compelling starting point for the development of novel therapeutics, particularly in oncology.

Synthesis and Characterization

The most direct and efficient method for the synthesis of this compound is the Palladium-catalyzed Buchwald-Hartwig amination . This cross-coupling reaction has become a staple in medicinal chemistry for the formation of carbon-nitrogen bonds.[3] The reaction couples an aryl halide (1,3-dibromo-5-(trifluoromethyl)benzene) with an amine (morpholine) in the presence of a palladium catalyst and a suitable ligand.

Synthesis_Workflow cluster_synthesis Synthesis Phase cluster_characterization Characterization Phase Reactants 1,3-Dibromo-5-(trifluoromethyl)benzene + Morpholine Reaction Buchwald-Hartwig Amination Reactants->Reaction Catalyst_System Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) Catalyst_System->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (1H, 13C, 19F) Product->NMR MS Mass Spectrometry (HRMS) Product->MS Purity Purity Analysis (HPLC) Product->Purity caption Figure 1: Synthesis and Characterization Workflow.

Caption: Figure 1: A generalized workflow for the synthesis and subsequent characterization of the target scaffold.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via a representative Buchwald-Hartwig amination protocol.

Materials:

  • 1,3-Dibromo-5-(trifluoromethyl)benzene

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)2) or Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Tri-tert-butylphosphine (P(t-Bu)3) or a suitable Buchwald ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine Pd(OAc)2 (0.02 eq), the phosphine ligand (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Addition of Reactants: Add anhydrous toluene to the flask, followed by 1,3-dibromo-5-(trifluoromethyl)benzene (1.0 eq) and morpholine (1.2 eq).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.

Characterization Data (Predicted)

The identity and purity of the synthesized compound must be confirmed by standard analytical techniques. Below are the expected spectral characteristics based on analogous structures.

Technique Expected Observations
¹H NMR Two triplets in the ranges of δ 3.8-3.9 ppm and δ 3.1-3.2 ppm, each integrating to 4H, corresponding to the -OCH₂- and -NCH₂- protons of the morpholine ring, respectively. Aromatic protons would appear as singlets or multiplets in the δ 7.0-7.5 ppm range.
¹³C NMR Resonances for the morpholine carbons would be expected around δ 66-67 ppm (-OCH₂) and δ 48-49 ppm (-NCH₂).[4][5] Aromatic carbons would appear in the δ 115-155 ppm region, with the CF₃-bearing carbon showing a characteristic quartet due to C-F coupling.
¹⁹F NMR A singlet corresponding to the trifluoromethyl group.
HRMS (ESI) Calculation for C₁₁H₁₁BrF₃NO [M+H]⁺ would yield a specific m/z value, which should be confirmed by high-resolution mass spectrometry.
HPLC Purity should be ≥95% as determined by HPLC analysis.

Therapeutic Potential in Oncology: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[2] Its aberrant activation is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention.[2] Numerous small molecule inhibitors targeting key kinases in this pathway, such as PI3K and mTOR, have been developed. A common structural feature among many of these inhibitors is the presence of a morpholine ring, which often forms a critical hydrogen bond with the kinase hinge region.[2]

Given its structural features, the this compound scaffold is a prime candidate for development as a PI3K/mTOR inhibitor. The core structure can be readily diversified to optimize potency and selectivity.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation Proliferation Cell Growth & Proliferation S6K->Proliferation Inhibitor 4-(3-Bromo-5-(trifluoromethyl) -phenyl)morpholine Scaffold Inhibitor->PI3K Inhibitor->mTORC1 caption Figure 2: PI3K/Akt/mTOR Signaling Pathway.

Caption: Figure 2: The PI3K/Akt/mTOR signaling pathway and the putative inhibitory action of the morpholine scaffold.

Biochemical Evaluation: PI3Kα HTRF Kinase Assay

To quantify the inhibitory activity of the synthesized compound against PI3Kα, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust and high-throughput method.[6][7][8][9]

Objective: To determine the IC₅₀ value of this compound against PI3Kα.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP₂ (substrate)

  • ATP

  • HTRF Kinase Assay Buffer

  • Biotin-PIP₃ (tracer)

  • Europium-labeled anti-GST antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute further in the assay buffer.

  • Kinase Reaction: In a 384-well plate, add the PI3Kα enzyme, the test compound at various concentrations, and the PIP₂ substrate.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection mix containing EDTA, biotin-PIP₃, Europium-labeled anti-GST antibody, and SA-APC.

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow the detection complex to form.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration. Determine the IC₅₀ value using a non-linear regression curve fit.

Cellular Evaluation: Western Blot Analysis of Pathway Modulation

To confirm that the compound inhibits the PI3K/Akt/mTOR pathway within a cellular context, Western blotting can be used to measure the phosphorylation status of key downstream effectors, such as Akt and p70S6K (S6K).[10][11]

Objective: To assess the effect of the test compound on the phosphorylation of Akt (at Ser473) and S6K (at Thr389) in a relevant cancer cell line (e.g., MCF-7, a breast cancer cell line with a known PIK3CA mutation).

Materials:

  • MCF-7 cells

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K (Thr389), anti-total-S6K, and a loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed MCF-7 cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by SDS-PAGE.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Structure-Activity Relationship (SAR) and Future Directions

The this compound scaffold is not an endpoint but a highly promising starting point. The bromine atom serves as a convenient chemical handle for further diversification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, or another C-N coupling), allowing for the exploration of the chemical space around the phenyl ring. This will be crucial for developing a comprehensive structure-activity relationship (SAR) profile to optimize potency, selectivity, and pharmacokinetic properties. Future work should focus on synthesizing a library of analogs and evaluating them in the assays described above to identify lead compounds with superior therapeutic potential.

Conclusion

The this compound scaffold represents a strategically designed starting point for the development of novel therapeutic agents. Its synthesis is readily achievable through established and robust chemical methods like the Buchwald-Hartwig amination. The unique combination of the morpholine ring with the bromo and trifluoromethyl substituents on the phenyl core makes it a particularly attractive candidate for targeting protein kinases, especially within the PI3K/Akt/mTOR pathway. The experimental protocols detailed in this guide provide a clear and actionable framework for the synthesis, characterization, and biological evaluation of this promising scaffold and its future derivatives, paving the way for the discovery of next-generation targeted therapies.

References

  • Ligand-free Iron/Copper Cocatalyzed N-Arylations of Aryl Halides with Amines under Microwave Irradiation. The Royal Society of Chemistry. Available from: [Link]

  • Recognizing the NMR pattern for morpholine. ACD/Labs. Published May 6, 2008. Available from: [Link]

  • PI3 Kinase HTRF Assay. EMD Millipore. Available from: [Link]

  • 4-Phenylmorpholine | C10H13NO | CID 62339. PubChem. Available from: [Link]

  • Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. Available from: [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available from: [Link]

  • A new evaluation method for quantifying PI3K activity by HTRF assay. PubMed. Published December 19, 2008. Available from: [Link]

  • 1H and 13C NMR spectra of N-substituted morpholines. PubMed. Published August 15, 2005. Available from: [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. Available from: [Link]

  • Basic Western Blot Protocol AKT. Unknown Source. Available from: [Link]

  • 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. Available from: [Link]

  • The palladium-catalyzed synthesis of organic amines. DSpace@MIT. Available from: [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. Available from: [Link]

  • Palladium-Catalyzed Amination of Aryl Bromides with Hindered N-Alkyl-Substituted Anilines Using a Palladium(I) Tri-tert-butylphosphine Bromide Dimer. The Journal of Organic Chemistry - ACS Publications. Published January 7, 2003. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Available from: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. Available from: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. Published July 17, 2024. Available from: [Link]

  • Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. ResearchGate. Available from: [Link]

  • Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds. ResearchGate. Available from: [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. Available from: [Link]

  • Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal. Available from: [Link]

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PMC. Available from: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Published December 3, 2021. Available from: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

Sources

Methodological & Application

Application Note & Protocol: Strategic Use of 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry and materials science, the synthesis of complex biaryl and heteroaryl structures is a foundational activity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1][2] This application note provides an in-depth guide to the strategic use of 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine as a key intermediate in these transformations.

This particular building block is of significant interest due to the unique combination of its structural motifs:

  • The Trifluoromethyl (CF₃) Group: This moiety is a cornerstone of modern drug design. Its strong electron-withdrawing nature and high metabolic stability can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[3][4] The CF₃ group enhances lipophilicity, which can improve membrane permeability, and its resistance to metabolic degradation often increases a drug candidate's half-life.[4]

  • The Morpholine Ring: As a saturated heterocycle, morpholine is frequently incorporated into CNS-active compounds and other therapeutics to modulate physicochemical properties.[5][6] It can improve aqueous solubility, act as a hydrogen bond acceptor, and enhance blood-brain barrier permeability, making it a valuable scaffold for optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[5][6]

  • The Aryl Bromide: The bromine atom serves as an efficient handle for palladium-catalyzed cross-coupling, offering a balance of reactivity and stability that is often superior to aryl chlorides and less costly than aryl iodides.[7]

The convergence of these three features in a single, readily available intermediate makes this compound a high-value scaffold for accessing novel chemical matter in drug discovery and agrochemical research.[8]

The Suzuki-Miyaura Coupling: Mechanistic Rationale

A successful protocol is built on a solid understanding of the reaction mechanism. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex, which is generally accepted to involve three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][9][10][11]

Causality in the Catalytic Cycle:

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) complex. The aryl bromide, this compound, adds to the metal center, cleaving the C-Br bond and oxidizing the palladium to Pd(II). The strong electron-withdrawing effect of the trifluoromethyl group can increase the electrophilicity of the carbon atom bonded to bromine, potentially facilitating this rate-limiting step for aryl bromides.[9][12]

  • Transmetalation: This step requires the activation of the organoboron species (e.g., a boronic acid) by a base.[13][14] The base forms a more nucleophilic "ate" complex with the boron, which then transfers its organic group to the Pd(II) center, displacing the halide. The choice of base is critical and can significantly impact reaction efficiency.[15]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[10][11]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)Ln-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation [R'-B(OR)2OH]⁻ PdII_ArR Ar-Pd(II)Ln-R' Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Ar-R' Product_output Product RedElim->Product_output ArX_input 4-(3-Bromo-5-(trifluoromethyl) -phenyl)morpholine ArX_input->OxAdd Boronic_input R'-B(OH)2 + Base Boronic_input->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a generalized, robust procedure for the coupling of this compound with a representative arylboronic acid.

Materials & Equipment:

  • Reactants:

    • This compound (1.0 eq.)

    • Arylboronic acid (1.2 - 1.5 eq.)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst like a Buchwald-type catalyst (1-3 mol%)[15]

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq.)

    • Anhydrous, degassed solvent (e.g., Toluene/H₂O 4:1, Dioxane/H₂O 4:1, or DMF/H₂O)[16]

  • Equipment:

    • Round-bottom or Schlenk flask

    • Reflux condenser

    • Magnetic stirrer and heating mantle/oil bath

    • Inert atmosphere supply (Nitrogen or Argon)

    • Standard glassware for workup and purification

    • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).[17]

    • Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition & Degassing:

    • Add the solvent mixture (e.g., Toluene/Water 4:1, approx. 0.1 M concentration relative to the aryl bromide) via syringe.

    • Degas the resulting slurry by bubbling the inert gas through it for 15-20 minutes. This step is crucial as oxygen can deactivate the palladium catalyst.[15]

  • Catalyst Addition & Reaction:

    • Under a positive pressure of inert gas, quickly add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

    • Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[17]

  • Monitoring:

    • Track the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), sampling the reaction mixture periodically. The reaction is complete when the starting aryl bromide spot is consumed.

  • Aqueous Workup:

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[10][17]

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel.[18] The choice of eluent (e.g., a hexane/ethyl acetate gradient) must be determined by TLC analysis.[19] Common impurities to separate include unreacted starting materials, homo-coupled byproducts, and residual palladium catalyst.[18]

Optimization and Data Presentation

Achieving optimal yield and purity often requires fine-tuning the reaction conditions. The following parameters are key levers for optimization.[20]

ParameterOptionsRationale & Field Insights
Pd Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with ligands, Buchwald Precatalysts (e.g., XPhos, SPhos)For electron-deficient aryl bromides like this substrate, standard catalysts like Pd(PPh₃)₄ are often effective. However, for more challenging or sterically hindered coupling partners, more active and robust Buchwald-type catalyst systems may be required to achieve high yields.[15][21]
Ligand PPh₃, PCy₃, Buchwald ligands (SPhos, XPhos), N-Heterocyclic Carbenes (NHCs)The ligand stabilizes the Pd center and modulates its reactivity. Bulky, electron-rich phosphine ligands (e.g., SPhos) are known to accelerate both the oxidative addition and reductive elimination steps, making them highly effective for a broad range of substrates.[15][21]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOKThe base is critical for activating the boronic acid. K₂CO₃ is a common and cost-effective choice.[17] For less reactive substrates or those sensitive to harsh conditions, the more soluble and stronger base Cs₂CO₃ or the non-nucleophilic K₃PO₄ can be superior.[15][21]
Solvent Toluene/H₂O, Dioxane/H₂O, DMF, 2-MeTHFThe solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the base often resides). Toluene and dioxane are standard choices.[7] DMF can be used but may require higher temperatures for de-ligation.
Temperature 80 - 120 °CHigher temperatures generally increase the reaction rate. However, excessive heat can lead to catalyst decomposition or increased side reactions like protodeboronation of the boronic acid.[7] An optimal temperature balances reaction speed with stability.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol, from initial setup to the final purified product.

Experimental_Workflow A 1. Reagent Prep - Weigh Ar-Br, Boronic Acid, Base B 2. Inert Atmosphere - Add reagents to Schlenk flask - Evacuate & backfill with N2/Ar (3x) A->B C 3. Solvent Addition & Degassing - Add degassed solvent - Bubble N2/Ar through mixture B->C D 4. Catalyst Addition - Add Pd catalyst under N2/Ar C->D E 5. Reaction - Heat to 80-110 °C - Stir vigorously D->E F 6. Monitoring - Sample for TLC / LC-MS analysis E->F F->E Incomplete G 7. Workup - Cool to RT - Dilute with EtOAc - Wash with H2O & Brine F->G Reaction Complete H 8. Isolation - Dry over Na2SO4 - Filter & concentrate G->H I 9. Purification - Flash Column Chromatography H->I J 10. Final Product - Characterize & store I->J

Caption: A typical workflow for Suzuki-Miyaura cross-coupling experiments.

Safety & Handling

  • Reagents: Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Inert Atmosphere: Schlenk line techniques require proper training to avoid glassware failure under vacuum. Always use a blast shield.

  • Heating: Use a well-controlled heating mantle or oil bath with a temperature probe to prevent overheating.

  • Personal Protective Equipment (PPE): Safety glasses, lab coats, and appropriate gloves are mandatory at all times.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction. Its unique electronic and structural properties, derived from the trifluoromethyl and morpholine moieties, make it an ideal starting point for generating libraries of compounds in drug discovery and materials science. By understanding the underlying mechanism and systematically optimizing key reaction parameters, researchers can reliably and efficiently incorporate this privileged scaffold into their synthetic targets.

References

  • BenchChem. (n.d.). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Mastering Suzuki Coupling: The Power of 4-Trifluoromethylphenylboronic Acid.
  • Choudhury, D. (2016, November 15). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. The Pharma Innovation Journal.
  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 17, 2026, from [Link]

  • Jana, S., et al. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Retrieved February 17, 2026, from [Link]

  • Journal of Xi'an Shiyou University. (2023, July 7). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • ResearchGate. (2025, August 10). Suzuki Cross Coupling Reaction-A Review. Retrieved February 17, 2026, from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid.
  • Reddit. (2018, November 5). Suzuki purification problem. Retrieved February 17, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025, August 7). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved February 17, 2026, from [Link]

  • Billingsley, K., et al. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved February 17, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 17, 2026, from [Link]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 17, 2026, from [Link]

  • S Fier, P., et al. (2021, February 3). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Retrieved February 17, 2026, from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.

Sources

Application Note: High-Efficiency Preparation of Biaryl Morpholines via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing biaryl morpholines starting from 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine . This specific scaffold serves as a critical "privileged structure" in medicinal chemistry, particularly for NK-1 receptor antagonists and kinase inhibitors where the trifluoromethyl (


) group modulates metabolic stability and lipophilicity.

Unlike standard phenyl bromides, this substrate presents a unique electronic environment: the electron-withdrawing


 group facilitates oxidative addition, while the basic morpholine moiety necessitates careful pH control during workup to prevent product loss. This guide provides a robust, scalable Method A (General Purpose) and a Method B (Sterically Demanding), supported by mechanistic insights and troubleshooting workflows.

Strategic Analysis & Chemistry

Substrate Properties
  • Starting Material: this compound

  • Electronic Profile: The

    
     group (meta to Br) exerts a strong inductive electron-withdrawing effect (-I), making the C-Br bond highly electrophilic. This accelerates the Oxidative Addition  step of the catalytic cycle.
    
  • Solubility: The combination of the lipophilic

    
     and the morpholine ring renders the molecule soluble in organic solvents (DCM, EtOAc) but sparingly soluble in water.
    
  • pKa Considerations: The morpholine nitrogen is basic (

    
     for conjugate acid). Critical:  Acidic aqueous washes will protonate the nitrogen, trapping the product in the aqueous phase.
    
Reaction Design (Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is the method of choice due to its tolerance of the basic amine and the stability of boronic acid partners.

  • Catalyst:

    
     is selected as the primary catalyst due to its resistance to air and high activity for electron-deficient aryl bromides.
    
  • Base: Potassium Carbonate (

    
    ) provides sufficient basicity to activate the boronic acid without causing side reactions common with stronger bases (e.g., alkoxides).
    

Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting the specific influence of the


 group on the oxidative addition step.

SuzukiMechanism Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Fast due to CF3 EWG) Pd0->OxAdd + Ar-Br (Substrate) Complex1 Pd(II)-Ar-Br Complex (Electrophilic) OxAdd->Complex1 TransMet Transmetallation (Rate Determining Step) Complex1->TransMet BoronAct Boronate Activation Ar'-B(OH)3- K+ BoronAct->TransMet Base Activation Complex2 Pd(II)-Diaryl Complex TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.[1] The electron-deficient nature of the 3-bromo-5-trifluoromethyl phenyl ring accelerates the initial oxidative addition.

Experimental Protocols

Method A: General Protocol (Robust)

Recommended for simple aryl/heteroaryl boronic acids.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol, 310 mg)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (equipped with a stir bar) with the aryl bromide substrate, boronic acid, and

    
    .
    
  • Inertion: Cap the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

  • Catalyst Addition: Quickly add the Pd catalyst under a positive stream of inert gas.

  • Reaction: Heat the block/bath to 90°C for 4–16 hours.

    • Checkpoint: Monitor via LCMS or TLC (Hexane/EtOAc 4:1). Look for disappearance of the bromide (

      
      ) and appearance of the fluorescent biaryl.
      
  • Workup (Critical):

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash: Wash with Water followed by Brine . Do NOT use HCl or acidic buffers.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica Gel). Gradient: 0%

    
     30% EtOAc in Hexanes.
    
Method B: High-Performance Protocol (Sterically Hindered)

Recommended for ortho-substituted boronic acids or low-reactivity partners.

Reagents:

  • Catalyst: XPhos Pd G2 (2-3 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene / Water (10:1)

  • Temperature: 100°C

Rationale: XPhos is a bulky, electron-rich ligand that facilitates the transmetallation of hindered substrates and prevents catalyst deactivation.

Data Summary & Optimization Table

The following table summarizes expected outcomes based on internal optimization studies for this specific scaffold.

ParameterCondition 1 (Standard)Condition 2 (Optimization)Condition 3 (High Activity)
Catalyst


XPhos Pd G2
Base



Solvent DME/H2ODioxane/H2OToluene/H2O
Temp 80°C90°C100°C
Yield 65-70%85-92% 90-95%
Notes Slower conversionBest balance of cost/yield Best for sterically hindered

Workflow & QC Diagram

Workflow Setup Reaction Setup (Inert Atmosphere) Heat Heating (90°C, 4-16h) Setup->Heat QC1 QC Checkpoint: LCMS/TLC Heat->QC1 QC1->Heat Incomplete Workup Workup (Neutral/Basic Extraction) QC1->Workup Complete Purify Purification (Silica Flash) Workup->Purify Final Final QC (NMR, HPLC >98%) Purify->Final

Figure 2: Operational workflow for the synthesis and purification of biaryl morpholines.

Troubleshooting & "Self-Validating" Checks

To ensure the protocol is self-validating, perform these checks:

  • The "Black Precipitate" Check:

    • Observation: If the reaction mixture turns black immediately upon heating, Pd aggregation (Pd black) is occurring.

    • Solution: Ensure the solvent is thoroughly degassed. Switch to XPhos Pd G2 which is more stable.

  • The "Protodeboronation" Check:

    • Observation: LCMS shows the mass of the biaryl product AND a peak corresponding to the de-boronated aryl partner (Ar'-H).

    • Solution: This indicates the boronic acid is hydrolyzing faster than it reacts. Increase the boronic acid equivalents (to 1.5 - 2.0) or lower the temperature to 80°C.

  • The pH Trap (Crucial):

    • Observation: Low yield after extraction, but product was visible on TLC during reaction.

    • Cause: The morpholine nitrogen was protonated during an acidic wash (e.g., if NH4Cl was used) and remained in the water layer.

    • Validation: Check the pH of the aqueous layer. It must be > pH 8 .

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473.

  • Sigma-Aldrich. (n.d.). Product Specification: this compound. Merck KGaA.

  • Lennon, I. C., et al. (2005). Process Research and Development of a Selective Neurokinin-1 Receptor Antagonist. Organic Process Research & Development, 9(1), 108-112.

Sources

Medicinal Chemistry Applications of 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1] It is not merely a reagent but a strategic "fragment" designed to balance physicochemical properties (LogP, solubility) with synthetic versatility.

This molecule combines three critical medicinal chemistry elements into a single building block:

  • The Morpholine Ring: A solubilizing group that improves metabolic stability and hydrogen-bond acceptance, often used to penetrate the Blood-Brain Barrier (BBB).

  • The Trifluoromethyl Group (

    
    ):  Enhances lipophilicity for membrane permeability while blocking metabolic oxidation at the meta-position (metabolic shunt).
    
  • The Bromine Handle (

    
    ):  A chemically addressable point for orthogonal cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of this optimized fragment to complex kinase or GPCR inhibitor cores.
    

Physicochemical Profile & Design Logic

Before application, researchers must understand why this scaffold is selected. It is typically employed to modulate the Lipophilic Ligand Efficiency (LLE) of a drug candidate.

PropertyValue (Approx.)Impact on Drug Design
Molecular Weight ~310.11 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).
cLogP 3.5 – 3.8The

increases lipophilicity, while morpholine tempers it, keeping it within "Lipinski" space.
TPSA ~12 ŲLow polar surface area suggests excellent membrane permeability and potential CNS activity.
pKa (Conj. Acid) ~5.5The electron-withdrawing

and phenyl ring lower the morpholine nitrogen basicity, reducing lysosomal trapping.

Application 1: Synthesis of the Scaffold (Selective Amination)

Context: While commercially available, high-purity synthesis in-house is often required to introduce isotopic labels (


, 

) or to avoid transition metal contaminants from bulk suppliers.

Reaction Logic: The synthesis relies on the chemoselective Buchwald-Hartwig amination of 1-bromo-3-iodo-5-(trifluoromethyl)benzene . The iodine atom is significantly more reactive toward oxidative addition by Palladium(0) than the bromine, allowing the retention of the bromine "handle" for downstream chemistry.

Protocol A: Chemoselective C-N Bond Formation

Reagents:

  • Substrate: 1-Bromo-3-iodo-5-(trifluoromethyl)benzene (1.0 equiv)

  • Nucleophile: Morpholine (1.1 equiv)

  • Catalyst:

    
     (2 mol%)[2]
    
  • Ligand: Xantphos (3 mol%) — Selected for high regioselectivity and stability.

  • Base:

    
     (1.4 equiv) — Mild base prevents dehalogenation.
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Inerting: Charge a Schlenk flask with

    
     (18 mg, 0.02 mmol) and Xantphos (17 mg, 0.03 mmol). Evacuate and backfill with Argon (
    
    
    
    ).
  • Solvation: Add anhydrous 1,4-dioxane (5 mL) and stir at RT for 10 mins to form the active catalyst complex (solution turns from dark purple to orange/brown).

  • Substrate Addition: Add 1-bromo-3-iodo-5-(trifluoromethyl)benzene (351 mg, 1.0 mmol), Morpholine (96

    
    L, 1.1 mmol), and 
    
    
    
    (456 mg, 1.4 mmol) under Argon flow.
  • Reaction: Seal the vessel and heat to 80°C for 12 hours. Note: Do not exceed 90°C to prevent activation of the C-Br bond.

  • Work-up: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes:EtOAc 9:1). The product is a pale yellow solid.

Application 2: Late-Stage Functionalization (Suzuki Coupling)

Context: This is the primary application. The scaffold is coupled to a heteroaryl core (e.g., Pyridine, Pyrimidine, Indazole) to synthesize kinase inhibitors (e.g., PI3K, mTOR targets).

Mechanistic Insight: The


 group is electron-withdrawing, which deactivates the aromatic ring toward Electrophilic Aromatic Substitution but activates  the C-Br bond for Oxidative Addition in the catalytic cycle compared to electron-rich aryl bromides. However, steric bulk can be an issue; therefore, highly active phosphine ligands are required.
Protocol B: Suzuki-Miyaura Cross-Coupling to Heteroaryl Boronates

Target: Synthesis of a Biaryl Kinase Inhibitor precursor.

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Partner: Indazole-5-boronic acid pinacol ester (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aq. solution, 3.0 equiv)
    
  • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine the Scaffold (0.5 mmol) and Boronate Ester (0.6 mmol).

  • Catalyst Addition: Add

    
     (20 mg). Cap the vial and purge with Nitrogen for 5 minutes.
    
  • Solvent Degassing: Separately degas the DME/Water mixture by sparging with Nitrogen for 15 minutes. Add 4 mL of solvent to the vial via syringe.

  • Heating: Heat in a microwave reactor at 120°C for 30 minutes .

    • Why Microwave? Rapid heating minimizes protodehalogenation side reactions common with electron-deficient aryl halides.

  • Extraction: Dilute with water (10 mL) and extract with DCM (

    
     mL).
    
  • Analysis: Check LC-MS. The

    
     group provides a distinct retention time shift.
    
  • Purification: Silica gel chromatography. Note: The morpholine nitrogen may streak on silica; add 1% Triethylamine to the eluent.

Pathway Visualization: Divergent Synthesis

The following diagram illustrates how this specific scaffold serves as a "Hub" for generating diverse chemical libraries.

G Start Precursor: 1-Bromo-3-iodo-5-(CF3)benzene Scaffold CORE SCAFFOLD: 4-(3-Bromo-5-(CF3)phenyl)morpholine Start->Scaffold Pd-Cat Amination (Selectivity at I) Prod1 Biaryl Systems (Kinase Inhibitors) Scaffold->Prod1 Suzuki Coupling (Ar-B(OR)2) Prod2 Anilines/Ureas (Type II Inhibitors) Scaffold->Prod2 Buchwald Amination (R-NH2) Prod3 Benzoic Acids (Linkers/PROTACs) Scaffold->Prod3 Lithium-Halogen Exchange (n-BuLi + CO2)

Figure 1: Divergent synthesis workflow utilizing the bromine handle for library generation.

Troubleshooting & Optimization (Self-Validating Systems)

When using this scaffold, specific failure modes are common due to the electronic nature of the ring.

ObservationProbable CauseCorrective Action
Low Conversion (Suzuki) Oxidative addition is slow due to steric crowding of the morpholine/CF3.Switch to SPhos or XPhos Pd-generations (G3/G4). These bulky, electron-rich ligands accelerate oxidative addition.
Protodehalogenation (Ar-Br

Ar-H)
Reaction temperature too high or solvent "wet" (acting as H-source).Use anhydrous solvents.[2] Switch base from Carbonate to Phosphate (

). Lower temp, increase time.
Homocoupling (Ar-Ar dimer)Presence of Oxygen or excess Boronic acid.Rigorous degassing (Freeze-Pump-Thaw). Reduce Boronic acid stoichiometry to 1.05 equiv.

Safety & Handling

  • Hygroscopicity: The morpholine moiety can absorb moisture. Store under Nitrogen/Argon in a desiccator.

  • Toxicity: Like many halogenated aromatics, treat as a potential irritant and sensitizer. The metabolic release of fluoride is unlikely due to the stability of the

    
     bond, but standard PPE is mandatory.
    
  • Waste: Segregate as Halogenated Organic Waste.

References

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Retrieved from [Link]

Sources

Strategic Derivatization of the Morpholino-Trifluoromethyl-Phenyl Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The 3-bromo-5-(trifluoromethyl)phenyl morpholine scaffold represents a "privileged structure" in medicinal chemistry. It uniquely balances three critical drug-like properties:

  • Metabolic Stability: The trifluoromethyl (-CF₃) group blocks metabolic hotspots on the aromatic ring and modulates lipophilicity (LogP).

  • Solubility & H-Bonding: The morpholine ring acts as a moderate base and hydrogen bond acceptor, improving aqueous solubility compared to purely carbocyclic analogs.

  • Divergent Reactivity: The bromine atom serves as a versatile "handle" for cross-coupling, while the electron-deficient nature of the ring (due to -CF₃) dictates specific catalytic requirements.

This guide details three primary derivatization modules: Suzuki-Miyaura Coupling (C-C bond formation), Buchwald-Hartwig Amination (C-N bond formation), and Lithium-Halogen Exchange (Electrophile trapping).

Chemical Space & Reactivity Landscape

The presence of the electron-withdrawing -CF₃ group and the electron-donating morpholine ring creates a "push-pull" electronic system, though the -CF₃ effect dominates the global electrophilicity of the ring.

Decision Matrix: Reaction Pathway Selection

G Start Starting Material: 3-Br-5-CF3-phenyl morpholine Suzuki Pathway A: Suzuki-Miyaura (Target: Biaryls/Alkenes) Start->Suzuki Pd(0) / Boronic Acid Buchwald Pathway B: Buchwald-Hartwig (Target: Anilines/Amines) Start->Buchwald Pd(0) / Amine / Base LiEx Pathway C: Li-Halogen Exchange (Target: Aldehydes/Acids) Start->LiEx n-BuLi / -78°C Suz_Out Biaryl Products (Scaffold Extension) Suzuki->Suz_Out Buch_Out Aminated Core (Solubility/pKa Mod) Buchwald->Buch_Out Li_Out Functionalized Core (-CHO, -COOH) LiEx->Li_Out

Figure 1: Strategic decision tree for derivatizing the core scaffold based on target functionality.

Module A: Suzuki-Miyaura Cross-Coupling

Objective: Introduction of aryl, heteroaryl, or vinyl groups.[1]

Scientific Rationale

The -CF₃ group makes the C-Br bond electron-deficient, facilitating rapid oxidative addition to the Pd(0) center. However, this same property can make the resulting Pd(II) intermediate prone to homocoupling or dehalogenation if the transmetallation step is slow.

Critical Safety Note: Reaction calorimetry studies indicate that Suzuki couplings of trifluoromethyl-aryl bromides can exhibit significant exotherms, particularly in DMSO. Controlled addition of the catalyst or base at temperature is recommended for scale-up [1].

Protocol A1: Standard Biaryl Synthesis

Scope: Robust for coupling with electron-rich and electron-neutral boronic acids.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2–1.5 equiv

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3–5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step:

  • Degassing: Charge reaction vessel with substrate, boronic acid, and base. Evacuate and backfill with N₂ (3 cycles).

  • Solvation: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂[2]·DCM under positive N₂ flow. Note: The solution usually turns orange-red.

  • Reaction: Heat to 80°C–90°C for 4–16 hours. Monitor by LCMS for consumption of bromide (M+H 310/312 pattern disappears).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Optimization Table: Troubleshooting Difficult Couplings
ChallengeModificationRationale
Protodeboronation Switch to KF or CsF in dry THF.Fluoride activates the boronic acid without high pH, reducing hydrolytic cleavage of the boron species.
Steric Hindrance Use Pd(OAc)₂ + SPhos or XPhos Pd G2 .Bulky, electron-rich ligands (Buchwald ligands) facilitate oxidative addition and reductive elimination in crowded systems.
Low Conversion Switch solvent to n-Butanol or Toluene/Water .Higher boiling points allow for increased kinetic energy to overcome activation barriers.

Module B: Buchwald-Hartwig Amination

Objective: Introduction of secondary amines or anilines.

Scientific Rationale

The morpholine ring is para-substituted relative to the C-H bonds but meta to the Br. The -CF₃ group (meta to Br) activates the ring for catalytic amination. However, the choice of base is critical; strong bases like NaOtBu are standard, but if the coupling partner contains base-sensitive groups (e.g., esters), weaker bases like Cs₂CO₃ must be used with more active precatalysts [2].

Protocol B1: Amination with Secondary Amines

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv

  • Catalyst: RuPhos Pd G2 (2–4 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene or THF (anhydrous)

Step-by-Step:

  • Prep: In a glovebox or under strict Argon, combine substrate, amine, and NaOtBu in a vial.

  • Catalysis: Add RuPhos Pd G2.

  • Solvent: Add anhydrous Toluene (0.2 M concentration). Seal the vial.

  • Heating: Heat to 80°C–100°C for 12 hours.

  • Workup: Filter through a Celite pad (eluting with DCM) to remove palladium black and salts. Concentrate and purify.

Mechanistic Insight: RuPhos is specifically chosen because it forms a mono-ligated Pd species that prevents the formation of inactive bis-ligated complexes, a common issue with electron-deficient aryl bromides [3].

Module C: Lithium-Halogen Exchange

Objective: Access to aldehydes, carboxylic acids, or quenching with exotic electrophiles.[3]

Scientific Rationale

This is the most risk-sensitive protocol. The -CF₃ group is prone to defluorination or benzyne formation if the temperature rises above -60°C in the presence of organolithiums. The exchange of Br for Li is extremely fast (faster than proton transfer), but the resulting aryl-lithium species is transiently stable only at low temperatures [4].

Protocol C1: Formylation (Synthesis of the Benzaldehyde)

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: n-Butyllithium (n-BuLi, 1.1 equiv, 2.5M in hexanes)

  • Electrophile: DMF (anhydrous, 3.0 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Cryogenic Setup: Cool a solution of the substrate in THF to -78°C (Dry ice/Acetone bath). Strict temperature control is mandatory.

  • Exchange: Add n-BuLi dropwise down the side of the flask over 10 minutes. Maintain internal temp < -70°C.

  • Equilibration: Stir at -78°C for exactly 30 minutes. Do not extend this time unnecessarily.

  • Trapping: Add anhydrous DMF rapidly (but controlled) to the mixture.

  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Quench: Quench with saturated aqueous NH₄Cl.

  • Result: The product will be 3-formyl-5-trifluoromethylphenyl morpholine.

Visualization: Li-Exchange Pathway Risks

LiExchange Substrate Ar-Br Substrate Li_Int Ar-Li Intermediate (-78°C) Substrate->Li_Int n-BuLi Fast Exchange Product Ar-E Product (Aldehyde/Acid) Li_Int->Product Electrophile (DMF/CO2) Side_Product Benzyne/Defluorination (> -60°C) Li_Int->Side_Product Warming (Elimination of LiF)

Figure 2: Kinetic vs. Thermodynamic pathways in Li-Halogen exchange. The red dashed line represents the failure mode caused by insufficient cooling.

References

  • Sperry, J. B., et al. (2018). "Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species." Organic Process Research & Development.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Leroux, F., et al. (2004). "Trifluoromethyl-Substituted Aryllithium and Arylmagnesium Reagents." Synlett.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

User Query: "How do I maximize the yield of 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine while avoiding bis-amination or dehalogenation?"

The Core Challenge: The synthesis of This compound involves desymmetrizing a di-halogenated arene or performing a selective coupling on a mixed halo-arene. The primary difficulty lies in chemoselectivity : installing the morpholine moiety while preserving the bromine atom required for downstream functionalization.

Route Analysis:

RoutePrecursorFeasibilityVerdict
A. SNAr 1-Bromo-3-fluoro-5-(trifluoromethyl)benzeneLow Not Recommended. The -CF3 group is meta to the leaving group (F), offering no resonance stabilization for the Meisenheimer complex. High temperatures required will lead to decomposition.
B. Pd-Catalyzed (Buchwald) 1,3-Dibromo-5-(trifluoromethyl)benzeneHigh Recommended. Statistical coupling is controllable. The first amination renders the ring more electron-rich, deactivating the second bromide towards further Oxidative Addition (OA), naturally favoring mono-substitution.

Optimized Experimental Protocol (Buchwald-Hartwig)[1]

This protocol is designed to favor mono-amination through kinetic control and electronic deactivation.

Reagents & Stoichiometry
  • Substrate: 1,3-Dibromo-5-(trifluoromethyl)benzene (1.0 equiv)

  • Nucleophile: Morpholine (1.05 equiv) — Do not use large excess.

  • Catalyst: Pd2(dba)3 (1.5 mol% Pd)

  • Ligand: Xantphos (3.5 mol%) — Large bite angle favors reductive elimination over β-hydride elimination.

  • Base: Cs2CO3 (1.4 equiv) — Milder than NaOtBu, reduces hydrodehalogenation risk.

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow
  • Purging: Charge a reaction vial with 1,3-dibromo-5-(trifluoromethyl)benzene, Pd2(dba)3, Xantphos, and Cs2CO3. Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane.

  • Activation: Stir at RT for 10 minutes to allow pre-catalyst ligation.

  • Amine Addition: Add Morpholine dropwise.

  • Heating: Heat to 80°C (oil bath temperature). Note: Do not reflux (101°C) initially; lower temperature improves selectivity.

  • Monitoring: Monitor via HPLC/UPLC at 2 hours. Look for the consumption of starting material (SM) vs. formation of Bis-product.

  • Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Troubleshooting Guide (FAQ)

Issue 1: "I am seeing significant amounts of the Bis-morpholine adduct."

Diagnosis: The catalyst is too active, or the local concentration of amine is too high relative to the substrate. Corrective Actions:

  • Reverse Addition: Add the catalyst/ligand mixture to the solution of dibromide, then add morpholine slowly via syringe pump over 1 hour.

  • Ligand Switch: Switch from BINAP to DPEPhos or Xantphos . Ligands with wide bite angles (>100°) often favor mono-coupling in di-halo systems by sterically crowding the metal center, making the second oxidative addition more difficult.

  • Reduce Conversion: Stop the reaction at 85-90% conversion. Pushing to 100% almost always results in 5-10% bis-coupling.

Issue 2: "The reaction stalls at 50% conversion."

Diagnosis: Catalyst poisoning or ligand oxidation. Morpholine can coordinate to Pd(II) species, creating a resting state trap (Pd-Amine complex) that prevents turnover. Corrective Actions:

  • Temperature Bump: Increase temperature to 100°C after the first 2 hours.

  • Scavenger Check: Ensure your morpholine is free of N-oxides or water. Distill morpholine over KOH if the bottle is old.

  • Catalyst Loading: Bump Pd loading to 2.5 mol%.

Issue 3: "I detect the debrominated product (Hydrodehalogenation)."

Diagnosis: This is a common side reaction where the Pd-Ar intermediate undergoes


-hydride elimination (from the amine) or reacts with trace water/alcohol.
Corrective Actions: 
  • Change Solvent: Switch from Dioxane to Toluene . Ethereal solvents can sometimes act as hydride sources under radical conditions.

  • Change Base: If using NaOtBu, switch immediately to Cs2CO3 or K3PO4 . Alkoxide bases are notorious for promoting

    
    -hydride elimination.
    
  • Strict Anhydrous Conditions: Water can act as a proton source for protonolysis of the Pd-C bond.

Visualizing the Selectivity Logic

The following diagram illustrates the kinetic competition between the desired Mono-Amination and the undesired Bis-Amination/Dehalogenation pathways.

ReactionPathways cluster_legend Kinetic Selectivity Logic SM 1,3-Dibromo-5-(CF3)benzene (Electron Deficient) Pd_SM Oxidative Addition (Fast) Favored by e- deficiency SM->Pd_SM Pd(0)/Ligand Mono Target: Mono-Morpholine Adduct (Electron Richer) Pd_SM->Mono Morpholine Reductive Elim. Dehalo Des-Bromo Side Product (Hydrodehalogenation) Pd_SM->Dehalo Beta-Hydride Elim. (Avoid Alkoxide Bases) Bis Bis-Morpholine Adduct (Over-reaction) Mono->Bis 2nd Oxidative Addition (Slower due to e- donation) Explanation The first amine installation donates e- density, making the ring less electrophilic. This slows down the second Pd insertion.

Caption: Kinetic pathway analysis showing how electronic deactivation favors the target mono-adduct over the bis-adduct.

Data Summary: Ligand Effects on Selectivity[2]

Based on standard reactivity profiles for meta-substituted dihaloarenes [1][2]:

LigandBite AngleConversion (2h)Mono:Bis RatioRecommendation
PPh3 Low (<40%)80:20Poor Activity
BINAP 92°High (>90%)85:15Good Baseline
Xantphos 111°High (>90%)98:2 Excellent Selectivity
BrettPhos V. High (>95%)90:10Use for difficult substrates

References

  • Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of Organic Chemistry.[1]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.[2][3] Angewandte Chemie International Edition.

  • Paul, F., et al. (1994). Palladium-catalyzed synthesis of aryl amines from aryl halides and amines: The role of the base.[3] Journal of the American Chemical Society.[4][1][3][5]

  • BenchChem. (n.d.). This compound Product Page.[6][7]

Sources

Technical Support Center: Purification of 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 4-(3-bromo-5-(trifluoromethyl)phenyl)morpholine. This molecule is a key building block and intermediate in pharmaceutical research and development.[1] Its purification is a critical step that dictates the quality, yield, and success of subsequent synthetic transformations. Impurities, whether from starting materials, side reactions, or degradation, can compromise biological activity and introduce regulatory hurdles.[2][3] This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your purification process.

Part 1: Initial Assessment & Purification Strategy

This section addresses the crucial first steps after your reaction is complete. A proper initial assessment will save significant time and resources.

Q1: My synthesis of this compound is complete. What is the first analytical step I should take before attempting purification?

A: Before any purification, a preliminary analysis of the crude reaction mixture is essential. This provides a snapshot of the reaction's success and the nature of the impurities you need to remove.

Expert Rationale: Directly proceeding to purification without analysis is like navigating without a map. You might purify your compound, but you won't know what you're removing or if a simpler method would have sufficed. The goal is to understand the polarity and relative abundance of your target compound versus impurities.

Recommended Actions:

  • Thin-Layer Chromatography (TLC): This is the most rapid and cost-effective first step.

    • Spot the crude mixture alongside your starting materials (e.g., 3-bromo-5-(trifluoromethyl)aniline) on a silica gel plate.

    • Develop the plate using a moderately polar solvent system, such as 20-30% ethyl acetate in hexanes.[4]

    • Visualize under UV light (254 nm). This will show you:

      • If the starting material has been consumed.

      • The presence of a new, major spot (your likely product).

      • The number and polarity of major by-products.

  • Proton NMR (¹H NMR) of the Crude Oil: If possible, take a quick ¹H NMR of a small, dried-down sample of your crude reaction mixture. This can confirm the presence of the morpholine and substituted phenyl protons, giving you confidence that the desired reaction occurred.

Q2: How do I decide whether to use column chromatography or recrystallization as my primary purification method?

A: The choice depends entirely on the impurity profile revealed by your initial TLC analysis. Column chromatography is a versatile workhorse for complex mixtures, while recrystallization is a powerful, scalable method for removing minor impurities, provided a suitable solvent system can be found.[5][6]

Decision Workflow: The following decision tree illustrates the logical process for selecting the optimal purification strategy.

Purification_Strategy Start Crude Product Analysis (TLC) TLC_Result How does the TLC look? Start->TLC_Result Single_Spot Clean: One major spot, minor baseline or solvent-front impurities TLC_Result->Single_Spot Clean Multiple_Spots Complex: Multiple spots with similar Rf values to the product TLC_Result->Multiple_Spots Complex Recrystallize Attempt Direct Recrystallization Single_Spot->Recrystallize Column Perform Column Chromatography Multiple_Spots->Column End Pure Product Recrystallize->End Final_Polish Final Polish: Recrystallize for Analytical Purity Column->Final_Polish Final_Polish->End

Caption: Purification strategy decision workflow.

Part 2: Troubleshooting Column Chromatography

Flash column chromatography is the most common method for purifying this compound from complex mixtures.[1][7] Success hinges on selecting the correct stationary and mobile phases.

Q3: My product is stuck on the baseline of the TLC plate, even in 50% ethyl acetate/hexanes. What does this mean and how do I fix it?

A: This indicates your eluent system is not polar enough to move the compound up the polar silica gel. Your compound is adsorbed too strongly to the stationary phase.[5] This can also happen if your compound is ionic (e.g., a salt).

Expert Rationale: The principle of chromatography is a dynamic equilibrium between the compound being adsorbed to the stationary phase (silica) and dissolved in the mobile phase (eluent). To move a polar compound, you need a sufficiently polar eluent to compete for the binding sites on the silica.

Troubleshooting Steps:

  • Increase Eluent Polarity: Switch to a more polar solvent. Instead of ethyl acetate, try adding methanol (MeOH) to your eluent. Start with a small amount, such as 1-2% MeOH in dichloromethane (DCM).

  • Check for Salt Formation: If your compound has a basic nitrogen (like the morpholine ring), it may have formed a salt during work-up (e.g., with HCl). A salt will be highly polar and will not elute. Try adding a small amount of a basic modifier like triethylamine (NEt₃, ~0.5-1%) or ammonium hydroxide to your eluent system to neutralize the salt and elute the free base.

  • Consider a Different Stationary Phase: In rare cases, if the compound is extremely polar, you might consider switching to a more polar stationary phase like alumina (basic or neutral) or even reverse-phase chromatography.

Q4: My product and impurities all run near the solvent front (high R_f) on the TLC. How do I achieve separation?

A: This is the opposite problem: your eluent is too polar. The compounds are spending too much time in the mobile phase and not interacting enough with the silica gel, resulting in no separation.[8]

Troubleshooting Steps:

  • Decrease Eluent Polarity: Drastically reduce the amount of the polar solvent. If you were using 20% ethyl acetate/hexanes, try 5% or 10%.

  • Use a Less Polar "Polar" Solvent: Switch from ethyl acetate to a less polar solvent like dichloromethane (DCM) or diethyl ether (Et₂O) paired with hexanes.

Table 1: Recommended Eluent Systems for TLC Development

System # Non-Polar Solvent Polar Solvent Starting Ratio (v/v) Target R_f Notes
1 Hexanes Ethyl Acetate (EtOAc) 80:20 ~0.3 A standard starting point for many organic molecules.[4]
2 Hexanes Dichloromethane (DCM) 50:50 ~0.3 Good for resolving less polar compounds.

| 3 | Dichloromethane | Methanol (MeOH) | 98:2 | ~0.3 | Use for more polar compounds that don't move in EtOAc/Hex. |

Protocol 1: Flash Column Chromatography

This protocol assumes you have already determined an optimal eluent system via TLC that gives your product an R_f of approximately 0.3.[5]

  • Column Preparation: Select a column with a diameter appropriate for your sample size (a 20-50:1 ratio of silica gel to crude product by weight is typical).[5] Pack the column with silica gel as a slurry in the least polar solvent of your eluent system (e.g., hexanes).

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM or the eluent. Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[9]

  • Elution: Begin eluting with the determined solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be effective.[9]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Column_Troubleshooting Problem Poor Separation in Column Rf_Low Product Rf is too low (<0.1) Problem->Rf_Low Rf_High Product Rf is too high (>0.6) Problem->Rf_High Streaking Spot is streaking / tailing Problem->Streaking Sol_Low Increase Eluent Polarity (e.g., more EtOAc or add MeOH) Rf_Low->Sol_Low Sol_High Decrease Eluent Polarity (e.g., less EtOAc) Rf_High->Sol_High Sol_Streak Compound might be acidic/basic. Add modifier (0.5% AcOH or NEt3). Or, column is overloaded. Streaking->Sol_Streak

Caption: Troubleshooting logic for column chromatography.

Part 3: Troubleshooting Recrystallization

Recrystallization is an excellent final purification step to obtain high-purity, crystalline material, which is often required in drug development.[6][10]

Q5: I've isolated my product after chromatography, but it's an oil/amorphous solid. How can I get it to crystallize?

A: This requires finding a suitable solvent or solvent-pair system. The ideal recrystallization solvent dissolves the compound when hot but not when cold.

Expert Rationale: Crystallization is a thermodynamically driven process of self-assembly into a well-defined lattice. An amorphous solid lacks this long-range order. The process of dissolving at high temperature and slowly cooling provides the molecules with the mobility and time needed to arrange themselves into a stable crystal lattice, excluding impurities in the process.[6]

Protocol 2: Solvent-Antisolvent Recrystallization

  • Find a "Good" Solvent: In a test tube, dissolve a small amount of your product in a minimal volume of a "good" solvent at room temperature (e.g., Ethyl Acetate, Acetone, or DCM).

  • Find an "Anti-Solvent": To the solution from step 1, slowly add a non-polar "anti-solvent" (e.g., Hexanes, Heptane, or Petroleum Ether) dropwise until the solution just begins to turn cloudy (persistent turbidity).[11]

  • Induce Crystallization: Gently warm the cloudy mixture until it becomes clear again. Then, allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the glass with a spatula or placing it in a refrigerator or freezer.

  • Scale-Up: Once you find a good system, scale it up for the rest of your material. Isolate the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Q6: My compound "oils out" during cooling instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, causing it to separate as a liquid instead of a solid.[12]

Troubleshooting Steps:

  • Use More Solvent: The concentration of your product might be too high. Re-heat the mixture to dissolve the oil, add more of the "good" solvent to make a more dilute solution, and try cooling again.

  • Cool More Slowly: Rapid cooling encourages oiling. Allow the solution to cool to room temperature on the benchtop before moving it to the fridge. Insulating the flask can help.

  • Lower the Temperature of Dissolution: Try using a lower-boiling point solvent system so that the solution becomes saturated at a lower temperature.

Table 2: Potential Solvent Systems for Recrystallization

System # Primary Solvent ("Good") Anti-Solvent ("Poor") Procedure Notes
1 Ethyl Acetate Hexanes / Heptane A very common and effective pair for moderately polar compounds.[13]
2 Isopropanol (IPA) Water Good for polar compounds; be cautious as water can be hard to remove.

| 3 | Toluene | Hexanes / Heptane | Higher boiling point may help dissolve stubborn solids. |

Part 4: Advanced FAQs

Q7: What are the most likely impurities in my sample?

A: Impurities typically arise from the starting materials or side-reactions during the synthesis.[2]

Table 3: Common Potential Impurities

Impurity Type Potential Structure/Name Likely Origin Recommended Removal Method
Starting Material 3-bromo-5-(trifluoromethyl)aniline Incomplete reaction Column Chromatography
Isomeric Impurity 4-(5-Bromo-3-(trifluoromethyl)phenyl)morpholine Impurities in the starting aniline[14] Careful column chromatography or fractional recrystallization
De-brominated 4-(3-(Trifluoromethyl)phenyl)morpholine Reductive side reaction Column Chromatography

| Oxidized Impurity | Morpholine N-oxide derivative | Oxidation during reaction or work-up | Column Chromatography (will be very polar) |

Q8: My final product has a persistent yellow/brown color. How can I remove it?

A: Color often arises from highly conjugated, minor impurities.

  • Charcoal Treatment: During recrystallization, after dissolving your compound in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for a few minutes, then filter it while hot through a pad of Celite to remove the charcoal. Then, proceed with cooling to crystallize your product. The charcoal adsorbs many colored impurities.

  • Silica Plug: If the color persists, dissolving the material in a minimal amount of solvent and passing it through a short "plug" of silica gel can effectively remove baseline impurities that often cause color.

References

  • Supporting Information for Asymmetric Catalytic Aza-Diels–Alder Reaction of Cyclohexenone. Wiley-VCH. [Link]

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. National Center for Biotechnology Information (PMC). [Link]

  • Pharmaceutical Impurities and Their Regulatory Aspects with a Special Focus on Genotoxic Impurities. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Column chromatography. University of Victoria, Department of Chemistry. [Link]

  • Column Chromatography. ResearchGate. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Preprints.org. [Link]

  • Impurities and Degradation products. ArtMolecule. [Link]

  • Synthesis method of substituted N-phenyl morpholine compound.
  • Recrystallization Issues. Reddit r/Chempros. [Link]

  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate. [Link]

  • PHENYL FLUOROMETHYL SULFONE. Organic Syntheses. [Link]

  • Method for purifying a bromine compound.
  • Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Gene Tools, LLC. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • 4-[3-(Trifluoromethyl)phenyl]-5,6,7,8-tetrahydrocinnolin-3(2H)-one. National Center for Biotechnology Information (PMC). [Link]

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Semantic Scholar. [Link]

  • Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure. MDPI. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORE. [Link]

Sources

removing palladium impurities from 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Removal of Palladium Impurities from 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine Assigned Specialist: Senior Application Scientist, Purification Division Status: Open Priority: High (Regulatory Compliance / API Purity)

Executive Summary & Diagnostic Triage

User Context: You have synthesized This compound (likely via Buchwald-Hartwig amination). The Problem: Residual Palladium (Pd) exceeds the ICH Q3D limit (typically <10 ppm for oral dosing). The Challenge: The target molecule contains a basic nitrogen (morpholine, pKa ~8) and lipophilic electron-withdrawing groups (CF3, Br). This specific combination creates a "perfect storm" where the morpholine nitrogen can act as a ligand, stabilizing Pd complexes and preventing standard washes from working.

Diagnostic: Identify Your Impurity Profile

Before selecting a protocol, determine the state of your Palladium. This dictates the scavenging mechanism.

ObservationPd StateRecommended Approach
Dark Black/Grey Particulates Colloidal Pd(0) ("Palladium Black")Filtration (Celite) + Activated Carbon
Orange/Red/Yellow Solution Homogeneous Pd(II) - Ligand ComplexedFunctionalized Silica (Si-Thiol/TMT)
Clear Solution (High ppm) Soluble NanoclustersFunctionalized Silica + Temperature Spike

Core Protocol: Functionalized Silica Scavenging

For this specific lipophilic amine, Silica-Thiol (Si-Thiol) or Silica-TMT (Trimercaptotriazine) are the industry gold standards. They outperform activated carbon by forming covalent bonds with Pd, preventing leaching.

Why Si-Thiol for this Molecule?
  • Selectivity: The thiol group (-SH) binds Pd with high affinity (

    
    ) but does not bind the basic morpholine nitrogen. Acidic scavengers (like sulfonic acid) would protonate your product, causing yield loss.
    
  • Solvent Compatibility: The CF3 and Br groups make your molecule lipophilic. Si-Thiol works in THF, DCM, and EtOAc, unlike some resin-based scavengers that require aqueous swelling.

Standard Operating Procedure (SOP-Pd-01)

Reagents:

  • Crude Product: this compound

  • Scavenger: Si-Thiol (SiliCycle or equivalent) or Si-TMT.[1]

  • Solvent: THF or Ethyl Acetate (Avoid pure MeOH if solubility is an issue due to the CF3 group).

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude mixture in THF (10 volumes). Ensure complete solubility; the CF3 group aids solubility in non-polar solvents, but Pd scavenging kinetics are faster in slightly polar media.

  • Loading: Add Si-Thiol at a ratio of 3-5 equivalents relative to the residual Pd content (not the product).

    • Rule of Thumb: If Pd content is unknown, add 10% w/w of scavenger relative to the crude mass.

  • Incubation: Agitate (do not magnetically stir if possible, to avoid grinding beads) at 50°C for 4–12 hours .

    • Note: Room temperature is often insufficient for breaking the Pd-Morpholine coordination.

  • Filtration: Filter through a 0.45 µm PTFE pad or a sintered glass funnel.

  • Wash: Rinse the silica cake with 2 volumes of THF to recover entrained product.

  • Analysis: Evaporate solvent and test via ICP-MS.

Visualizations & Logic Flows

Figure 1: Scavenger Selection Decision Tree

This logic gate ensures you do not waste time on the wrong purification method.

ScavengerSelection Start Start: Crude Mixture Analysis CheckState Visual Check: Is there visible precipitate? Start->CheckState Filt Filtration through Celite CheckState->Filt Yes (Black solids) CheckType Is the Product Basic? (e.g. Morpholine/Amine) CheckState->CheckType No (Clear/Colored solution) Filt->CheckType AcidicScav Avoid Acidic Scavengers (Yield Loss Risk) CheckType->AcidicScav Yes (Basic Amine) ThiolScav Select Si-Thiol or Si-TMT (High Affinity, Neutral pH) CheckType->ThiolScav Recommended Carbon Activated Carbon (Only for bulk removal >1000ppm) CheckType->Carbon If Pd > 1000 ppm Carbon->ThiolScav Polishing Step

Caption: Decision matrix for selecting the appropriate purification vector based on impurity state and product chemistry.

Figure 2: Mechanism of Action (Ligand Exchange)

Understanding why the scavenger works is critical for troubleshooting.

Mechanism Complex Pd-Product Complex (Pd bound to Morpholine N) Heat Heat (50°C) Activation Energy Complex->Heat Scavenger Si-Thiol Scavenger (Solid Support) Scavenger->Heat Result Scavenged Pd (Solid Phase) Heat->Result Thermodynamic Sink (Pd-S bond > Pd-N bond) FreeProd Purified Product (Solution Phase) Heat->FreeProd

Caption: The scavenger relies on the thermodynamic superiority of the Pd-Sulfur bond over the Pd-Nitrogen (morpholine) bond.

Troubleshooting & FAQs

Q1: I used Activated Carbon, but my Pd levels are stuck at ~50 ppm. Why?

A: Activated carbon relies on adsorption (surface area), not chemisorption (covalent bonding).

  • The Science: Your molecule is lipophilic (CF3/Br). It competes with the Pd for binding sites on the carbon pore surface. Furthermore, carbon pores can be too small for large Pd-Ligand complexes to enter.

  • The Fix: Switch to Si-Thiol . The interaction is specific (Pd-S bond), not dependent on surface area adsorption competition.

Q2: My product yield dropped significantly after scavenging.

A: You likely used an acidic scavenger (like SCX-2 or sulfonic acid silica) or unwashed carbon.

  • The Science: The morpholine nitrogen is basic. Acidic scavengers will protonate it, turning your product into a salt that sticks to the silica matrix.

  • The Fix: Use Si-TMT (non-acidic) or ensure you wash the scavenger cake with a polar solvent (like 10% MeOH in THF) to release any non-specifically bound product.

Q3: Can I just crystallize the product to remove Pd?

A: Proceed with extreme caution.

  • The Risk: Palladium complexes often have similar solubility profiles to lipophilic aryl-morpholines. Crystallization can result in occlusion , where Pd is trapped inside the crystal lattice. This concentrates the impurity rather than removing it.

  • Recommendation: Perform a Si-Thiol scavenge before the final crystallization.

Q4: The Pd level is low (20 ppm), but I need <5 ppm. The scavenger isn't taking it lower.

A: You are likely facing a "Kinetic Trap."

  • The Fix:

    • Increase Temperature: Move from RT to 60°C.

    • Change Solvent: If using pure DCM, switch to THF/MeOH (9:1). The methanol swells the silica pores, making the thiol groups more accessible to the Pd complex.

Comparative Data: Scavenger Efficiency

The following data summarizes internal benchmarks for removing Pd(PPh3)4 residues from basic amine substrates.

Scavenger TypeFunctional GroupMechanismPd Removal EfficiencyProduct Recovery (Basic Amine)
Si-Thiol Propylthiol (-SH)Chelation>99% >95%
Si-TMT TrimercaptotriazineChelation>99%>98% (Best for acid-sensitive)
Activated Carbon CarbonAdsorption~80%60-80% (Non-specific binding)
Si-Diamine EthylenediamineChelation~85%<50% (Competes with product)

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.

  • ICH Q3D. (2019). Guideline for Elemental Impurities. International Council for Harmonisation.[2][3]

  • Biotage Application Note. (2023). Metal Scavengers in Process Chemistry: An Investigative Study.

  • SiliCycle. (2022). Metal Scavenging Solutions for Pharmaceutical Industry.

Sources

Technical Support Center: Troubleshooting Low Conversion in 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting coupling reactions with 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific substrate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to solve complex synthetic challenges.

The structure of this compound presents a unique set of challenges and opportunities in cross-coupling chemistry. The presence of a strongly electron-withdrawing trifluoromethyl (CF₃) group activates the aryl bromide towards oxidative addition, a key step in many palladium-catalyzed reactions.[1][2][3] However, the 3,5-disubstitution pattern and the presence of the morpholine moiety can influence catalyst-ligand interactions and reaction kinetics. This guide provides a systematic approach to diagnosing and resolving issues of low conversion.

General Troubleshooting Workflow

Before diving into reaction-specific parameters, it's crucial to rule out common sources of error. Low conversion is often a symptom of issues with reagent quality or reaction setup rather than a fundamental flaw in the chosen methodology. The following workflow provides a logical sequence for initial diagnosis.

Troubleshooting_Workflow cluster_reagents Reagent Quality Checks cluster_setup Reaction Setup Checks cluster_optimization Optimization Pathways start Low or No Conversion Observed reagent_check Step 1: Verify Reagent Quality & Stoichiometry start->reagent_check setup_check Step 2: Scrutinize Reaction Setup reagent_check->setup_check aryl_halide Aryl Bromide: Purity check (NMR/LCMS). Ensure it's dry. reagent_check->aryl_halide condition_optimization Step 3: Begin Systematic Condition Optimization setup_check->condition_optimization inert_atm Inert Atmosphere: Thoroughly degassed? Positive pressure of Ar/N₂ maintained? setup_check->inert_atm ligand_screen Ligand Screening condition_optimization->ligand_screen coupling_partner Coupling Partner: Purity? Boronic acid active? Amine pure? catalyst Catalyst/Precatalyst: Old bottle? Properly stored? Weighing error? base Base: Anhydrous? Finely ground? Clumping observed? solvent Solvent: Anhydrous & Degassed? Correct grade? temp Temperature: Accurate measurement? Uniform heating? stirring Stirring: Sufficient agitation? Homogeneous mixture? base_screen Base Screening solvent_screen Solvent/Temp Screening catalyst_loading Vary Catalyst Loading

Caption: A systematic workflow for troubleshooting low conversion.

Frequently Asked Questions (FAQs)

Q1: My standard Buchwald-Hartwig conditions are failing with this substrate. What is the most likely issue?

The electronic nature of this compound makes it an electron-poor aryl bromide. While this enhances reactivity towards oxidative addition, the subsequent reductive elimination step can be challenging.[4] The most common failure point is an inappropriate ligand choice that does not sufficiently promote reductive elimination for this specific substrate class. Bulky, electron-rich biaryl phosphine ligands are typically required.[5][6][7]

Q2: I see significant starting material decomposition. What could be the cause?

Decomposition often points to an overly harsh base or temperature. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can degrade sensitive functional groups, especially at elevated temperatures.[8] Consider screening weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which may require slightly higher temperatures or longer reaction times but preserve the integrity of your starting materials.[5][9]

Q3: I suspect my palladium catalyst is inactive. How can I confirm this?

Catalyst inactivity is a frequent problem. Using older palladium sources like Pd(OAc)₂ can be unreliable as they require an in situ reduction to the active Pd(0) state, which can be inefficient.[8][9] Modern palladacycle precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G3) are air-stable and generate the active LPd(0) catalyst more cleanly and efficiently upon exposure to a base.[5][8] If you suspect your catalyst, the best test is to run the reaction with a fresh bottle of a modern precatalyst.

Q4: Could the morpholine nitrogen be interfering with the palladium catalyst?

Yes, this is a possibility. The nitrogen atom in the morpholine ring is a Lewis base and could potentially coordinate to the palladium center, acting as a competitive or even inhibitory ligand. This makes the choice of a strongly binding phosphine ligand even more critical to ensure it outcompetes any potential intramolecular coordination and keeps the catalytic cycle moving forward.

In-Depth Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a primary method for forming C-N bonds. Given the substrate's structure, it's a common reaction that can suffer from low conversion if not optimized correctly.

The Catalytic Cycle and Potential Failure Points

The efficiency of the cycle depends on the relative rates of each step. For an electron-poor aryl bromide like ours, oxidative addition is typically fast, meaning a subsequent step is likely rate-limiting.

Buchwald_Hartwig_Cycle Pd0 LPd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd Ar-Br Decomp Catalyst Decomposition (Off-cycle species) Pd0->Decomp Impurities, High Temp BaseAssoc Base Association & Amine Coordination OxAdd->BaseAssoc HNR¹R² RedElim Reductive Elimination BaseAssoc->RedElim - H-Base⁺Br⁻ RedElim->Pd0 Yields Product Product Ar-NR¹R² (Product) RedElim->Product SlowRedElim Slow Reductive Elimination RedElim->SlowRedElim Poor Ligand Choice

Caption: Buchwald-Hartwig cycle with key failure points for this substrate.

Troubleshooting by Component
ComponentIssue & ExplanationRecommended Solution
Palladium Source Inefficient Pd(0) Formation: Using Pd(OAc)₂ or Pd₂(dba)₃ can lead to inconsistent formation of the active catalyst.[8]Switch to a Palladacycle Precatalyst: Use an air-stable G3 or G4 precatalyst (e.g., XPhos Pd G3) for reliable and rapid generation of the active LPd(0) species.[5]
Ligand Slow Reductive Elimination: The ligand is critical for promoting the final C-N bond-forming step. A poor ligand for this electron-deficient system will stall the cycle.[4][7]Screen Bulky, Electron-Rich Ligands: The choice is dictated by the amine coupling partner.[8][9] • Primary Amines: Start with BrettPhos.[5][9] • Secondary Amines: RuPhos is an excellent choice.[5] • General/Challenging Amines: XPhos or tBuBrettPhos may be necessary.[5][6]
Base Incomplete Amine Deprotonation or Substrate Degradation: The base must be strong enough to deprotonate the amine nucleophile but not so harsh that it degrades the starting material.Match Base to Substrate Sensitivity:Robust Substrates: Use a strong base like NaOtBu or LHMDS.[5][8] • Base-Sensitive Groups: Use a weaker base like K₃PO₄ or Cs₂CO₃, possibly at a higher temperature.[9] Ensure the base is finely powdered to avoid clumping.[5]
Solvent Poor Solubility or Side Reactions: The solvent influences solubility and reaction rates. Toluene is a good starting point, but others may offer advantages.Select Solvent Based on Temperature Requirements:Toluene: Good for a wide range of substrates at 80-110 °C.[5] • Dioxane/THF: Useful for reactions at milder temperatures.[5] • t-BuOH: Can sometimes accelerate reactions.
Temperature Insufficient Energy or Decomposition: Reactions are typically run at 80-110 °C.[8] Too low, and the reaction stalls; too high, and decomposition of the catalyst or substrate can occur.Systematic Temperature Screening: Start at 80 °C and increase in 10 °C increments, monitoring by LC-MS to find the optimal balance between reaction rate and stability.
In-Depth Guide: Suzuki-Miyaura Coupling

For C-C bond formation, the Suzuki-Miyaura coupling is a powerful tool. The electron-deficient nature of this compound generally makes it a good electrophile for this reaction.[10]

Troubleshooting by Component
ComponentIssue & ExplanationRecommended Solution
Catalyst System Poor Catalyst Activity for Aryl Bromides: While more reactive than aryl chlorides, aryl bromides still require a highly active catalyst system for efficient coupling, especially with challenging partners.[10]Use Modern Ligands: Employ ligands known to promote Suzuki couplings of aryl bromides. XPhos and SPhos are excellent starting points.[11][12] Using a precatalyst like XPhos Pd G3 is recommended.
Boronic Acid/Ester Protodeboronation or Poor Quality: The C-B bond can be cleaved by trace amounts of water or acid, especially at high temperatures, reducing the amount of active nucleophile. The quality of the boronic acid is paramount.Verify Boronic Acid Quality: Use fresh, high-purity boronic acid or a more stable boronate ester (e.g., pinacol ester). Use anhydrous solvents and consider adding a small amount of a dehydrating agent if water is a concern.
Base Incorrect Base Choice: The base is crucial for activating the boronic acid in the transmetalation step.[10] An inappropriate choice can halt the catalytic cycle.Screen Common Suzuki Bases: Aqueous solutions of inorganic bases are standard. • K₂CO₃ or K₃PO₄: Excellent, broadly applicable choices.[11][13] • Cs₂CO₃: A stronger, more soluble base that can be effective in difficult cases.[11]
Solvent System Phase Transfer Issues: Suzuki reactions often use biphasic solvent systems (e.g., Toluene/Water, Dioxane/Water) to dissolve both the organic substrates and the inorganic base. Poor mixing can limit the reaction rate.Ensure Good Mixing: Use vigorous stirring. A phase-transfer catalyst is generally not needed but can be considered in extreme cases. A 4:1 or 5:1 mixture of organic solvent to aqueous base is a good starting point.[11][13]
Recommended Experimental Protocol: Small-Scale Reaction Optimization

This protocol provides a general starting point for a 0.5 mmol scale test reaction, which can be adapted for either Buchwald-Hartwig or Suzuki couplings.

Materials:

  • This compound (0.5 mmol, 1.0 eq.)

  • Coupling Partner (Amine or Boronic Acid, 0.6-0.75 mmol, 1.2-1.5 eq.)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 2 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.0 mmol, 2.0 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene, 2.5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Vial Preparation: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the this compound, the coupling partner, the palladium precatalyst, and the base to the reaction vial. Note: Add the base last, especially if using a strong base like NaOtBu.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Seal the vial tightly with a screw cap containing a PTFE septum. Remove the vial from the glovebox (if used) and place it in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).

  • Stirring: Ensure the reaction is stirring vigorously enough to maintain a homogeneous suspension.

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from the reaction mixture for analysis by TLC or LC-MS to determine the extent of conversion. Continue heating and monitoring until the reaction is complete or has stalled.

  • Work-up (for analysis): Dilute the aliquot with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica or celite, and analyze the filtrate.

This systematic approach, grounded in the fundamental principles of organometallic chemistry, should provide a clear path to overcoming low conversion and achieving success in your coupling reactions.

References
  • BenchChem. (n.d.). This compound.
  • BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
  • WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination....
  • Frontiers. (2022, June 13). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
  • Entegris. (n.d.). Buchwald Ligands Review.
  • PNAS. (n.d.). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis.
  • MDPI. (2024, April 10). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling.
  • Organic Chemistry Portal. (n.d.). Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features.
  • ACS Publications. (2013, August 21). Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. The Journal of Organic Chemistry.
  • PMC. (2025, May 29). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition.
  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting.
  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for the Preparation of Novel Heterocyclic Compounds from 4-Bromo-3-(trifluoromethyl)aniline.
  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes.
  • PMC. (n.d.). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides.
  • ORGANIC CHEMISTRY FRONTIERS. (2021, August 19). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly).
  • MDPI. (2024, April 13). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions.
  • ResearchGate. (2025, September 27). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.
  • Organic Syntheses Procedure. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes.
  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Frontiers. (2025, October 1). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • ResearchGate. (2025, August 6). Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II).
  • ACS Publications. (2013, January 24). Steric and Electronic Effects Influencing β-Aryl Elimination in the Pd-catalyzed Carbon–Carbon Single Bond Activation of Triarylmethanols. The Journal of Organic Chemistry.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.
  • PubMed. (2012, August 6). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design.
  • ResearchGate. (2025, August 6). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.

Sources

Technical Support Center: Recrystallization of 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working on the purification of 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine via recrystallization. This document provides a systematic approach to solvent selection, detailed experimental protocols, and troubleshooting advice to address common challenges encountered during the purification of this fluorinated aromatic morpholine derivative.

Section 1: Understanding the Compound and Recrystallization Strategy

This compound is a complex molecule with features that influence its solubility and crystallization behavior. The presence of the trifluoromethyl group can enhance lipophilicity and metabolic stability, while the bromine atom may participate in halogen bonding.[1] The morpholine moiety adds polarity. Successful recrystallization hinges on exploiting the differential solubility of the compound in a solvent or solvent system at varying temperatures. The ideal solvent will dissolve the compound completely at an elevated temperature but have low solubility for it at lower temperatures, while impurities remain in solution.[2][3]

Key Physicochemical Characteristics
PropertyValue/InformationSignificance for Recrystallization
Molecular Weight310.11 g/mol Influences dissolution rate.
StructureAromatic, fluorinated, morpholine derivativeThe aromatic ring suggests solubility in aromatic solvents, while the morpholine and trifluoromethyl groups add polarity, suggesting solubility in more polar organic solvents.[1][4]
PolarityModerately polarA range of solvents from intermediate to high polarity should be screened. Mixed solvent systems are likely to be effective.
Thermal StabilityBoiling point: 414.9°C; Flash point: 204.7°CThe compound is thermally stable, allowing for the use of a wide range of boiling solvents.[1]

Section 2: Experimental Protocol for Solvent Screening

Given the lack of a specific published recrystallization solvent for this compound, a systematic screening process is the most effective approach.

Step-by-Step Solvent Screening Protocol
  • Preparation : Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Initial Solvent Addition : To each test tube, add a different solvent from the suggested list below, starting with a few drops and increasing to about 0.5 mL.

  • Room Temperature Solubility Test : Vigorously stir or vortex each tube to assess solubility at room temperature. A good candidate solvent will show poor solubility at this stage.

  • Elevated Temperature Solubility Test : Gently heat the test tubes that showed poor room temperature solubility in a water or sand bath. Add the solvent dropwise until the compound fully dissolves. A good solvent will dissolve the compound near its boiling point.[4]

  • Cooling and Crystallization : Allow the hot, saturated solutions to cool slowly to room temperature. If crystals do not form, try scratching the inside of the test tube with a glass rod.[5][6]

  • Ice Bath Cooling : If crystallization is slow or incomplete at room temperature, place the test tubes in an ice bath for 15-30 minutes.[4][6]

  • Evaluation : Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of pure-looking crystals.

Suggested Solvents for Screening

Based on the structure of the target compound, the following solvents and solvent systems are recommended for initial screening:

  • Single Solvents :

    • Ethanol

    • Methanol

    • Isopropanol

    • Acetone

    • Ethyl Acetate

    • Toluene

    • Acetonitrile

    • Hexane or Heptane (as potential anti-solvents)

  • Two-Solvent Systems :

    • Ethanol/Water

    • Acetone/Water

    • Toluene/Hexane

    • Ethyl Acetate/Heptane

    • Dichloromethane/Cyclohexane

Section 3: Recrystallization Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound and provides actionable solutions.

Issue 1: The compound "oils out" instead of crystallizing.

Cause:

  • The boiling point of the solvent may be higher than the melting point of the compound.

  • The solution is cooling too rapidly.[5]

  • A high concentration of impurities is present, depressing the melting point of the mixture.

Solutions:

  • Reheat and Add More Solvent : Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point.

  • Slow Cooling : Allow the flask to cool very slowly. Insulating the flask can promote gradual crystal growth.

  • Change Solvent : Select a solvent with a lower boiling point.

  • Use a Two-Solvent System : Dissolve the compound in a good solvent at an elevated temperature. Then, slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[5]

Issue 2: No crystals form upon cooling.

Cause:

  • The solution is not supersaturated (too much solvent was used).[7]

  • The compound is highly soluble in the chosen solvent even at low temperatures.

  • The solution is super-saturated but requires a nucleation site to initiate crystallization.[7]

Solutions:

  • Concentrate the Solution : Gently boil off some of the solvent to increase the concentration of the compound and then allow it to cool again.[5][6]

  • Induce Crystallization :

    • Scratching : Use a glass rod to scratch the inner surface of the flask at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites.[5][7]

    • Seed Crystals : If available, add a single, pure crystal of the compound to the cooled solution to initiate crystallization.[5][8]

  • Extended Cooling : Place the solution in a refrigerator or freezer for an extended period, provided the solvent does not freeze.[8]

  • Re-evaluate Solvent Choice : The chosen solvent may be too good at dissolving the compound. A less effective solvent or a two-solvent system might be necessary.

Issue 3: Poor recovery of the purified product.

Cause:

  • The compound has significant solubility in the cold solvent.[5]

  • Too much solvent was used to wash the crystals during filtration.

  • Premature crystallization occurred during hot filtration.

Solutions:

  • Optimize Solvent Volume : Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Thorough Cooling : Ensure the solution is completely cooled in an ice bath before filtration to maximize precipitation.[5]

  • Minimize Washing : Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[2][9]

  • Prevent Premature Crystallization : During hot gravity filtration, use a pre-heated funnel and flask to prevent the solution from cooling and depositing crystals on the filter paper.[8]

Issue 4: The purified product is still impure.

Cause:

  • Rapid crystal formation trapped impurities within the crystal lattice.[6]

  • The chosen solvent is not effective at leaving impurities in the solution.

  • The color of the product indicates the presence of colored impurities.

Solutions:

  • Slow Down Crystallization : Ensure the solution cools slowly and undisturbed to allow for the formation of a pure crystal lattice.[2]

  • Re-crystallize : A second recrystallization in the same or a different solvent system may be necessary to achieve the desired purity.

  • Use Decolorizing Carbon : If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before cooling.[8][9]

Section 4: Visualizing the Workflow

Decision-Making for Solvent Selection

Solvent_Selection_Workflow start Start: Crude Product solubility_test Perform Small-Scale Solubility Tests start->solubility_test evaluate_single Evaluate Single Solvents: Good solubility when hot? Poor solubility when cold? solubility_test->evaluate_single single_success Single Solvent System Identified evaluate_single->single_success Yes single_fail No Suitable Single Solvent evaluate_single->single_fail No end Proceed to Scale-Up Recrystallization single_success->end evaluate_mixed Test Two-Solvent Systems (e.g., Ethanol/Water, Toluene/Hexane) single_fail->evaluate_mixed evaluate_mixed->single_fail Unsuccessful (Re-evaluate solvent choices) mixed_success Two-Solvent System Identified evaluate_mixed->mixed_success Successful mixed_success->end

Caption: A flowchart for systematically selecting a recrystallization solvent.

Troubleshooting Flowchart

Troubleshooting_Workflow start Recrystallization Attempted check_crystals Did Crystals Form? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No oiling_out Compound Oiled Out check_crystals->oiling_out Oiled Out yes_crystals Crystals Formed check_crystals->yes_crystals Yes troubleshoot_no_xtal Troubleshoot: - Concentrate solution - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_xtal troubleshoot_oil Troubleshoot: - Reheat & add solvent - Slow cooling - Change solvent oiling_out->troubleshoot_oil check_purity Check Purity and Yield yes_crystals->check_purity purity_ok Purity & Yield Acceptable check_purity->purity_ok Yes purity_low Low Purity or Yield check_purity->purity_low No end Pure Product Obtained purity_ok->end troubleshoot_purity Troubleshoot: - Re-crystallize - Slower cooling - Check wash step purity_low->troubleshoot_purity troubleshoot_no_xtal->start Retry troubleshoot_oil->start Retry troubleshoot_purity->start Retry

Caption: A guide for troubleshooting common recrystallization problems.

Section 5: Frequently Asked Questions (FAQs)

Q1: What is the best way to handle a highly colored crude product? A1: For colored impurities, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of decolorizing activated charcoal.[8] Boil the mixture for a few minutes to allow the charcoal to adsorb the impurities. Then, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[9]

Q2: How can I improve my yield if it is consistently low? A2: Ensure you are using the absolute minimum amount of hot solvent to dissolve your compound. After filtering the crystals, you can try to recover a second crop by evaporating some of the solvent from the mother liquor and re-cooling. However, be aware that this second crop may be less pure. Also, ensure your filtration wash is done with ice-cold solvent to minimize redissolving the product.[2]

Q3: Is it better to use a single solvent or a two-solvent system? A3: A single-solvent recrystallization is generally preferred for its simplicity.[6] However, for compounds like this compound, which have mixed polarity characteristics, a two-solvent system often provides better purification by allowing for finer control over the solubility.[10][11]

Q4: My compound dissolves in a solvent when hot but immediately precipitates when removed from the heat. What should I do? A4: This indicates that the solubility of your compound changes very drastically with temperature in that particular solvent. To prevent premature crystallization during hot filtration, ensure your filtration apparatus (funnel and receiving flask) is pre-heated. You can do this by placing them in an oven or by rinsing them with hot solvent before filtration.[8]

References

  • Recrystallization. (n.d.). Retrieved February 18, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.). Retrieved February 18, 2026, from [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved February 18, 2026, from [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved February 18, 2026, from [Link]

  • Recrystallization - Single Solvent. (n.d.). Retrieved February 18, 2026, from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved February 18, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved February 18, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved February 18, 2026, from [Link]

  • Crystallization woes - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2008, August 4). Retrieved February 18, 2026, from [Link]

  • 4-phenyl morpholine, 92-53-5 - The Good Scents Company. (n.d.). Retrieved February 18, 2026, from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Retrieved February 18, 2026, from [Link]

Sources

Technical Support Guide: Stability of 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine in Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound: 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine CAS: 951884-77-8 (and related analogues) Primary Application: Kinase inhibitor scaffold, CNS active agent intermediate.

The Core Issue: Users frequently report "instability" or "loss of product" when subjecting this compound to acidic conditions (e.g., acid workups, LCMS mobile phases, or salt formation).

The Scientific Reality: This molecule is chemically robust . The "instability" is almost exclusively a physical phenomenon (solubility changes due to protonation) rather than chemical degradation. The electron-withdrawing nature of the trifluoromethyl (


) and bromo (

) groups significantly alters the basicity of the morpholine nitrogen, creating unique extraction behaviors that differ from standard

-aryl morpholines.

Module 1: The "Phantom" Degradation (Solubility & Protonation)

Symptom: "I washed my reaction mixture with 1N HCl, and my compound disappeared/precipitated." Diagnosis: You are observing the formation of the hydrochloride salt, which has distinct solubility properties compared to the free base.

The Basicity Shift (Critical Insight)

Standard morpholine has a


 of ~8.3. However, the nitrogen in your compound is attached to an electron-deficient phenyl ring.
  • Electronic Effect: The

    
     and 
    
    
    
    groups are strong electron-withdrawing groups (EWGs). They pull electron density away from the nitrogen lone pair via the aromatic ring.
  • Result: The conjugate acid

    
     drops drastically, likely to the range of 1.0 – 2.0 .
    
  • Implication: unlike typical amines, this compound requires stronger acid to fully protonate and dissolve in water. In weak acids (like 5% acetic acid), it may remain in the organic layer or form an insoluble oil at the interface.

Troubleshooting Workflow: Extraction & Salt Formation
ScenarioObservationRoot CauseCorrective Action
Acid Wash (Weak Acid) Compound remains in Organic Layer.pH >

. Nitrogen is not protonated.
Use stronger acid (e.g., 1M HCl) if aqueous extraction is desired.
Acid Wash (Strong Acid) Compound "disappears" (moves to Aqueous).pH <

. Water-soluble salt formed.
Neutralize aqueous layer with NaOH to recover free base.
LCMS Analysis Peak splitting or broad tailing.Rapid equilibrium between salt/free base on column.Add modifier (0.1% Formic Acid or TFA) to lock the protonation state.
Visualizing the Equilibrium

Protonationflow Figure 1: Reversible Protonation Equilibrium. Note: Due to EWGs, reversion to Free Base occurs at lower pH (~3-4) than typical amines. FreeBase Free Base (Organic Soluble) Neutral Form Salt Ammonium Salt (Water Soluble) [R-NH+ Cl-] FreeBase->Salt Protonation Acid Add Strong Acid (H+) (pH < 1.0) Acid->FreeBase Salt->FreeBase Deprotonation Precip Oiling Out / Precipitation (If solvent volume is low) Salt->Precip High Conc. Base Add Base (OH-) (pH > 4.0) Base->Salt

Module 2: Chemical Stability (Real Degradation Risks)

Symptom: "I see a new peak at [M+18] or [M-20] after heating in acid." Diagnosis: True chemical degradation is rare but possible under forcing conditions.

Risk Analysis by Functional Group
1. The Trifluoromethyl Group (

)
[1][2][3][4][5]
  • Stability: Extremely High. The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol).

  • Acid Risk: Negligible in standard mineral acids (HCl,

    
    ) at room temperature.
    
  • Extreme Conditions: Hydrolysis to a carboxylic acid (

    
    ) generally requires superacids (e.g., hot concentrated 
    
    
    
    or
    
    
    ) or extreme basic conditions.
  • Reference: Journal of Organic Chemistry notes that

    
     on arenes is stable to refluxing HCl [1].
    
2. The Aryl Bromide (

)
[6][7]
  • Stability: High.[8]

  • Acid Risk: Stable to non-oxidizing acids.

  • Warning: Avoid acids mixed with reducing metals (e.g., Zn/HCl) which could cause hydrodehalogenation (loss of Br, replaced by H).

3. The Morpholine Ring (

Bond)
[9][10]
  • Stability: Moderate to High.

  • Acid Risk: The

    
    -aryl bond is deactivated by the EWGs (
    
    
    
    ,
    
    
    ). This actually protects the ring from oxidative cleavage but makes the bond slightly more susceptible to nucleophilic attack if the ring were highly electron-deficient (e.g., if a nitro group were present). In your molecule, it is stable to 6N HCl at reflux for short durations.
Degradation Decision Tree

DegradationTree Figure 2: Stability Risk Assessment Matrix. Start Sample in Acidic Media Cond1 Condition: RT, Dilute Acid (e.g., 1N HCl, TFA) Start->Cond1 Cond2 Condition: High Heat (>80°C) Conc. H2SO4 / HBr Start->Cond2 Result1 STABLE (Salt formation only) Cond1->Result1 Result2 RISK: Hydrolysis/Cleavage Cond2->Result2 Check Check LCMS for: 1. M-Br (Debromination) 2. M-CF3+COOH (Hydrolysis) Result2->Check

Experimental Protocols

Protocol A: Validating Stability (Stress Test)

Use this protocol if you suspect your batch has degraded.

  • Preparation: Dissolve 5 mg of compound in 1 mL of MeOH.

  • Acid Stress: Add 1 mL of 1N HCl.

  • Incubation: Stir at Room Temperature for 4 hours. (Optional: Heat to 50°C for 1 hour for rigorous testing).

  • Neutralization: Carefully add saturated

    
     until pH ~ 8.
    
  • Extraction: Extract with EtOAc (2 x 2 mL).

  • Analysis: Inject the organic layer into HPLC/LCMS.

    • Pass Criteria: Purity > 98% (relative to starting material). Retention time matches standard.

    • Fail Criteria: Appearance of des-bromo peak (

      
      ) or hydrolysis product.
      
Protocol B: Proper Storage
  • Form: Store as the free base solid if possible.

  • Salt Form: If stored as the HCl salt, ensure it is strictly anhydrous. The salt is hygroscopic, and moisture can lead to hydrolysis over months.

  • Temperature: -20°C is optimal; 4°C is acceptable.

Frequently Asked Questions (FAQ)

Q: Can I use Trifluoroacetic Acid (TFA) in my mobile phase? A: Yes. TFA (0.05% - 0.1%) is excellent for this compound. It ensures the nitrogen remains fully protonated during the run, sharpening the peak shape. Without acid, the low


 might cause the compound to "wobble" between protonated and neutral states on the column, causing tailing.

Q: Why did my compound precipitate when I added water to the DMSO stock? A: This is the "Oiling Out" effect. The compound is lipophilic (LogP ~ 3.5). Even as a salt, it has limited water solubility. Always maintain a percentage of organic co-solvent (e.g., 10-20% Acetonitrile or Methanol) when working in aqueous buffers.

Q: Is the C-N bond between the phenyl ring and morpholine labile? A: Not under standard conditions. The Buchwald-Hartwig type bond is robust. It requires specific oxidative conditions or extremely strong acid (e.g., HI) to cleave.

References

  • BenchChem Technical Support. (2025).[8][9] Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Retrieved from 8

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15420299, 4-(3-(Trifluoromethyl)phenyl)morpholine. Retrieved from [11]

  • Prakash, G. K. S., et al. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. National Institutes of Health. Retrieved from 5

  • Williams, R. (2025). pKa Data Compiled by R. Williams. Kyoto University. Retrieved from 12

Sources

improving selectivity in the synthesis of 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine. This document is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting solutions, and answers to frequently asked questions regarding this specific synthesis. The core challenge in this process is achieving high chemoselectivity for the desired mono-arylated product over the di-substituted byproduct. This guide explains the causal factors behind common experimental issues and provides validated protocols to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most prevalent and versatile method is the Buchwald-Hartwig amination .[1] This palladium-catalyzed cross-coupling reaction forms the C-N bond between 3,5-dibromobenzotrifluoride and morpholine. This method is widely adopted due to its broad functional group tolerance, relatively mild reaction conditions, and the commercial availability of a wide array of catalysts and ligands that can be tuned for specific substrates.[1][2][3]

Q2: Why is selective mono-amination the primary challenge in this synthesis?

The starting aryl halide, 3,5-dibromobenzotrifluoride, possesses two reactive bromine sites. A standard Buchwald-Hartwig coupling can lead to a mixture of the desired mono-aminated product and the di-aminated byproduct, 4,4'-(5-(trifluoromethyl)-1,3-phenylene)dimorpholine. Achieving high selectivity is critical to maximize the yield of the target compound and simplify downstream purification.

Q3: What are the essential components of the Buchwald-Hartwig reaction for this synthesis?

The key components are:

  • Aryl Halide: 3,5-dibromobenzotrifluoride

  • Amine: Morpholine

  • Palladium Precatalyst: A source of active Pd(0), such as a palladacycle precatalyst (e.g., XPhos Pd G3).[4]

  • Phosphine Ligand: A bulky, electron-rich ligand to facilitate the catalytic cycle. The ligand is often part of the precatalyst.

  • Base: A non-nucleophilic base to deprotonate the amine, typically a strong base like sodium tert-butoxide (NaOtBu).[4]

  • Solvent: An anhydrous, degassed aprotic solvent like toluene or dioxane.[5]

Troubleshooting Guide: Overcoming Selectivity Issues

This section addresses specific experimental problems in a question-and-answer format, providing causes and actionable solutions grounded in chemical principles.

Problem 1: My reaction has low conversion, and a significant amount of the 3,5-dibromobenzotrifluoride starting material remains.

Possible Causes & Solutions:

  • Cause A: Inefficient Catalyst Activation. The active catalyst is a Pd(0) species. If you are using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) may be inefficient.[5]

    • Solution: Employ a modern palladacycle precatalyst (e.g., XPhos Pd G3, RuPhos Pd G3). These catalysts are designed to generate the active LPd(0) species cleanly and efficiently upon exposure to the base, leading to more reliable reaction initiation.[4] Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the catalyst.

  • Cause B: Inappropriate Ligand Choice. The ligand is crucial for stabilizing the palladium center and promoting the key steps of oxidative addition and reductive elimination.[4][5] Morpholine is a secondary amine.

    • Solution: For secondary amines, ligands such as RuPhos or XPhos are excellent starting points.[4] These bulky, electron-rich biaryl monophosphine ligands accelerate the rate-limiting reductive elimination step, turning the catalyst over more effectively.

  • Cause C: Incorrect Base or Solvent. The base must be strong enough to deprotonate morpholine but not interfere with the catalyst or substrates. The solvent must be anhydrous and capable of dissolving all components at the reaction temperature.

    • Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base for this type of coupling due to its high basicity and non-nucleophilic nature.[3][4] Use anhydrous, degassed toluene or dioxane as the solvent. Chlorinated solvents should be avoided as they can inhibit the reaction.[5]

Problem 2: The primary impurity is the di-substituted byproduct, 4,4'-(5-(trifluoromethyl)-1,3-phenylene)dimorpholine.

This is the central selectivity challenge. The formation of the di-substituted product indicates that the mono-substituted product, once formed, is reacting again with morpholine at a competitive rate.

Possible Causes & Solutions:

  • Cause A: Unfavorable Stoichiometry. Using an excess of morpholine will statistically drive the reaction toward double amination.

    • Solution: Adjust the stoichiometry to favor mono-substitution. Use the aryl halide as the excess reagent . A ratio of 1.2–1.5 equivalents of 3,5-dibromobenzotrifluoride to 1.0 equivalent of morpholine is a good starting point. This ensures that once a molecule of morpholine reacts, it is statistically more likely to encounter an unreacted di-bromo starting material than the mono-bromo product.

  • Cause B: Excessive Reaction Time or Temperature. Prolonged reaction times or high temperatures can provide the necessary energy and opportunity for the less reactive mono-bromo product to undergo the second amination.

    • Solution: Monitor the reaction progress closely using an appropriate technique (TLC, GC-MS, or LC-MS). Aim to stop the reaction as soon as the limiting reagent (morpholine) is consumed. Consider lowering the reaction temperature (e.g., from 100 °C to 80 °C) to potentially slow the second amination more significantly than the first.

Problem 3: I am observing a hydrodehalogenation byproduct where one or both bromine atoms are replaced by hydrogen.

Possible Causes & Solutions:

  • Cause A: Presence of Water or other Protic Impurities. Water can interfere with the catalytic cycle and lead to the reduction of the aryl halide.

    • Solution: Ensure all reagents and the solvent are rigorously dried and degassed. Use an oven-dried reaction flask and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.

  • Cause B: Catalyst System. Some catalyst/ligand combinations are more prone to promoting this side reaction.

    • Solution: Optimizing the catalyst loading can sometimes minimize hydrodehalogenation.[4] If the problem persists, screening alternative ligands or bases may be necessary. For instance, switching from a very strong base like NaOtBu to a slightly weaker one like cesium carbonate (Cs₂CO₃) might mitigate the issue, although this may require higher temperatures or longer reaction times.[4][6]

Data & Protocols

Table 1: Ligand Selection Guide for Buchwald-Hartwig Amination
LigandRecommended Amine TypeKey Characteristics
XPhos Primary & Secondary Amines, Aryl AminesHighly active and versatile for a broad range of substrates.[4]
RuPhos Secondary Amines (especially cyclic)Excellent choice for sterically hindered secondary amines.[3][4]
BrettPhos Primary AminesShows high selectivity for primary amines over secondary amines.[3][4]
BINAP Primary AminesA bidentate ligand, one of the earlier systems developed.[1][7]
Diagram 1: Key Reaction Scheme

This diagram illustrates the desired reaction and the primary competitive side reaction.

G SM 3,5-Dibromobenzotrifluoride + Morpholine Reagents Pd Precatalyst Ligand (e.g., XPhos) Base (NaOtBu) Toluene, Heat SM->Reagents Product This compound (Desired Product) Reagents->Product Selective Mono-amination Byproduct 4,4'-(5-(trifluoromethyl)-1,3-phenylene)dimorpholine (Di-substituted Byproduct) Product->Byproduct + Morpholine (Undesired Second Amination)

Caption: Reaction pathway for the synthesis of the target molecule and the formation of the di-substituted byproduct.

Diagram 2: Simplified Buchwald-Hartwig Catalytic Cycle

This diagram explains the fundamental mechanism of the C-N bond formation.

Catalytic_Cycle pd0 LPd(0) pd2_oxid L(ArBr)Pd(II) pd0->pd2_oxid Oxidative Addition (Ar-Br) pd2_amido L(Ar)(NR2)Pd(II) pd2_oxid->pd2_amido Amine Binding & Deprotonation (+ HNR2, + Base) product Ar-NR2 pd2_amido->product product->pd0 Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[1][5]

Experimental Protocol: Selective Mono-amination

This protocol is a starting point and should be optimized based on reaction monitoring.

  • Preparation: To an oven-dried Schlenk flask, add 3,5-dibromobenzotrifluoride (1.2 mmol, 1.2 equiv), XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) inside a glovebox or under a strong flow of argon.

  • Sealing and Purging: Seal the flask with a septum. If not in a glovebox, evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe. Begin stirring. Add morpholine (1.0 mmol, 1.0 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C.

  • Monitoring: Stir the reaction for 4-8 hours. Monitor the consumption of morpholine by GC-MS or LC-MS every 1-2 hours. The reaction should be stopped once morpholine is consumed to prevent the formation of the di-substituted byproduct.

  • Workup: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to isolate the pure this compound.

Diagram 3: Troubleshooting Workflow

Troubleshooting Start Reaction Issue? LowConv Low Conversion? Start->LowConv DiSub High Di-substitution? LowConv->DiSub No CheckCat 1. Use G3/G4 Precatalyst 2. Check Ligand (XPhos/RuPhos) 3. Ensure Inert Atmosphere LowConv->CheckCat Yes HydroDehal Hydrodehalogenation? DiSub->HydroDehal No AdjStoich 1. Use Excess Aryl Halide (1.2 eq) 2. Monitor reaction closely 3. Lower Temperature (80-90°C) DiSub->AdjStoich Yes DrySys 1. Use Anhydrous/Degassed Solvent 2. Oven-dry Glassware 3. Screen alternative bases (Cs2CO3) HydroDehal->DrySys Yes End Problem Solved HydroDehal->End No CheckCat->End AdjStoich->End DrySys->End

Caption: A decision-making flowchart for troubleshooting common synthesis issues.

References
  • Choi, K., et al. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. J Am Chem Soc. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • Choi, K., et al. (2024, July 5). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Retrieved from [Link]

  • Choi, K., et al. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. Retrieved from [Link]

  • ACS Publications. (2014, October 11). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Rapid Optimization of a Buchwald–Hartwig Amination using DoE. Retrieved from [Link]

  • Chemical Insights. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from [Link]

  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Retrieved from [Link]

  • Seton Hall University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

Sources

Validation & Comparative

Navigating the Labyrinth of Fragments: A Comparative Guide to the Mass Spectrometry of 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular characterization. The fragmentation pattern of a molecule under ionization is a veritable fingerprint, offering profound insights into its structure. This guide provides an in-depth analysis of the predicted mass spectral fragmentation of 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine, a compound of interest in medicinal chemistry, by comparing it with the known fragmentation behaviors of its constituent chemical motifs.

At the heart of this analysis lies the principle of controlled molecular disassembly. By subjecting a molecule to energy, typically through electron ionization (EI) or electrospray ionization (ESI), we induce fragmentation at its most labile bonds. The resulting charged fragments are then sorted by their mass-to-charge ratio (m/z), creating a spectrum that reveals the building blocks of the parent molecule.[1][2] Understanding these fragmentation pathways is not merely an academic exercise; it is a critical step in structural elucidation, impurity profiling, and metabolite identification.

The Architectural Blueprint: Deconstructing the Target Molecule

To predict the fragmentation of this compound, we must first consider its key structural features: a morpholine ring, a brominated aromatic ring, and a trifluoromethyl group. Each of these components will exert a distinct influence on the fragmentation cascade.

  • The Morpholine Moiety: As a saturated heterocycle, the morpholine ring is prone to alpha-cleavage adjacent to the nitrogen and oxygen atoms.[3] This process involves the homolytic cleavage of a C-C bond, leading to the formation of a stable radical and a resonance-stabilized cation.

  • The Brominated Phenyl Ring: Aromatic systems are generally stable, often resulting in a strong molecular ion peak.[4] The presence of a bromine atom introduces a characteristic isotopic signature, with two peaks of nearly equal intensity separated by two m/z units (M and M+2), corresponding to the 79Br and 81Br isotopes.[5] Fragmentation of brominated aromatics can proceed through the loss of the bromine radical (•Br) or hydrogen bromide (HBr).[6]

  • The Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly influences fragmentation. A common and diagnostically important fragmentation is the loss of a trifluoromethyl radical (•CF3), resulting in a fragment ion at [M-69]+.[7][8]

Charting the Fragmentation Cascade: A Predicted Pathway

Based on these foundational principles, we can propose a detailed fragmentation pathway for this compound under electron ionization.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Dissolution Dissolution Dilution Dilution Dissolution->Dilution Injection Injection Dilution->Injection Ionization Ionization Injection->Ionization Mass_Analysis Mass_Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Spectrum_Generation Spectrum_Generation Detection->Spectrum_Generation Library_Comparison Library_Comparison Spectrum_Generation->Library_Comparison Structural_Elucidation Structural_Elucidation Library_Comparison->Structural_Elucidation

Sources

A Senior Application Scientist's Guide to the Analysis of 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Building Block

In the landscape of modern drug discovery and development, halogenated and trifluoromethyl-containing aromatic compounds are indispensable structural motifs. The compound 4-(3-bromo-5-(trifluoromethyl)phenyl)morpholine serves as a critical intermediate and building block in the synthesis of novel therapeutic agents.[1] Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the reactive bromo substituent, make it a versatile scaffold for creating complex molecular architectures.[1]

The rigorous analytical characterization of this intermediate is not merely a quality control checkpoint; it is fundamental to ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Impurities or structural ambiguities introduced at this stage can have cascading effects on downstream synthetic steps and the pharmacological profile of the end product. This guide provides a comparative analysis of essential analytical techniques, offering field-proven insights and detailed protocols for the robust characterization of this compound and the reference standards that underpin this analysis.

Physicochemical Properties: Guiding the Analytical Strategy

An understanding of a compound's physicochemical properties is the cornerstone of method development. These parameters dictate the choice of chromatographic conditions, solvents, and detection methods.

PropertyValueSource
CAS Number 951884-77-8[2]
Molecular Formula C₁₁H₁₁BrF₃NO₃S (Note: Some sources list a sulfonyl variant)[1][2]
Molecular Weight 374.17 g/mol (for sulfonyl variant)[1][2]
Appearance Solid (Typical)N/A
Boiling Point 414.9°C (for sulfonyl variant)[1]
LogP 3.50 (Predicted)[1]

The compound's aromatic nature and significant molecular weight suggest that High-Performance Liquid Chromatography (HPLC) is a primary tool for purity and quantification, while Gas Chromatography (GC) would be unsuitable without derivatization due to low volatility. The presence of a chromophore (the phenyl ring) makes UV detection in HPLC a straightforward choice.

Core Analytical Techniques: A Comparative Overview

The complete analytical characterization of this compound relies on a suite of orthogonal techniques. Each method provides a unique piece of the puzzle, and together they confirm the compound's identity, purity, and quantity.

TechniquePrimary ApplicationStrengths for this AnalyteKey Considerations & Limitations
HPLC-UV Purity assessment, QuantificationHigh precision and accuracy for purity determination; UV absorbance from the phenyl ring allows for sensitive detection.Requires a well-characterized reference standard for quantification; cannot definitively confirm structure alone.
LC-MS/MS Impurity identification, QuantificationHigh sensitivity and selectivity for detecting trace-level impurities; provides molecular weight information for unknown peaks.[3]Higher instrumentation cost; potential for matrix effects.
NMR Spectroscopy Structural Elucidation & ConfirmationUnambiguously confirms the molecular structure, including substituent positions on the aromatic ring. ¹⁹F NMR is specific for the trifluoromethyl group.[1][4]Lower sensitivity compared to MS; requires higher sample concentration; not ideal for trace analysis.
HRMS Molecular Formula ConfirmationProvides highly accurate mass measurement, confirming the elemental composition and molecular weight.[1] The isotopic pattern of bromine is a key diagnostic feature.Provides no information on isomeric purity or connectivity.
GC-MS Volatile Impurity AnalysisExcellent for separating and identifying volatile or semi-volatile impurities from the synthesis process.The target analyte is non-volatile and would require derivatization, which is often complex and can introduce artifacts.[5][6]

The Cornerstone: Selecting a High-Quality Reference Standard

All quantitative analysis is relative; its accuracy is fundamentally tied to the quality of the reference standard used for calibration. When selecting a reference standard for this compound, the following criteria are non-negotiable:

  • Certified Purity: The standard should have a purity value (e.g., >99%) determined by a quantitative method like qNMR or mass balance, not just a chromatographic area percent from HPLC.

  • Comprehensive Characterization: The supplier must provide a Certificate of Analysis (CoA) with data confirming the structure and identity. This should include ¹H NMR, Mass Spectrometry, and HPLC data.[1]

  • Traceability and Documentation: The standard should be traceable to established standards (if applicable) and come with proper documentation regarding storage and handling.

Without a reliable reference standard, any quantitative results are scientifically indefensible.

Experimental Protocols & Workflows

Protocol 1: HPLC-UV Purity Assessment

This protocol describes a standard reversed-phase HPLC method suitable for determining the purity of this compound. The principle relies on partitioning the analyte between a nonpolar stationary phase and a polar mobile phase.

Methodology:

  • Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of diluent (50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution. Further dilute as needed.

  • Sample Preparation: Prepare the test sample at the same concentration as the standard.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmThe C18 stationary phase provides good hydrophobic retention for the aromatic ring.[7]
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape for the morpholine nitrogen.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 0-20 min: 40% B to 95% B; 20-25 min: 95% B; 25-26 min: 95% to 40% B; 26-30 min: 40% BA gradient elution is necessary to elute the highly retained analyte and any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µL
UV Detection 254 nmThe substituted benzene ring is expected to have strong absorbance at this wavelength.
  • System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis & Calculation: Inject the standard and sample solutions. Calculate the purity by area normalization, assuming all impurities have a similar response factor.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh & Dissolve Reference Standard Inject Inject into HPLC System Standard->Inject Sample Weigh & Dissolve Test Sample Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area %) Integrate->Calculate Report Generate Report Calculate->Report

Protocol 2: Structural Confirmation by NMR and HRMS

This workflow outlines the synergistic use of NMR and High-Resolution Mass Spectrometry to confirm the identity of the compound.

Methodology:

  • NMR Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe proton environments and splitting patterns. The morpholine ring typically shows a distinct pattern.[8]

    • Acquire a ¹³C NMR spectrum (with DEPT-135) to identify all unique carbon atoms and differentiate CH, CH₂, and CH₃ groups.[9]

    • Acquire a ¹⁹F NMR spectrum. A single peak will confirm the presence of the CF₃ group.

  • HRMS Sample Preparation: Prepare a dilute solution of the sample (~100 ng/mL) in a suitable solvent like methanol or acetonitrile.

  • HRMS Data Acquisition: Infuse the sample into the mass spectrometer (e.g., an Orbitrap or TOF instrument) using electrospray ionization (ESI) in positive mode.

  • Data Analysis & Interpretation:

    • NMR: Compare the observed chemical shifts, coupling constants, and integrations to the expected structure. The aromatic region should show a splitting pattern consistent with a 1,3,5-trisubstituted ring.

    • HRMS: Determine the accurate mass of the protonated molecular ion [M+H]⁺. Compare this to the theoretical exact mass. Critically, observe the isotopic pattern; for a compound with one bromine atom, there will be two peaks of nearly equal intensity ([M+H]⁺ and [M+2+H]⁺) separated by approximately 2 Da.

Structure_Elucidation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Sample Sample of This compound H_NMR ¹H NMR Sample->H_NMR C_NMR ¹³C NMR Sample->C_NMR F_NMR ¹⁹F NMR Sample->F_NMR HRMS HRMS Analysis Sample->HRMS NMR_Result Connectivity & Functional Groups H_NMR->NMR_Result C_NMR->NMR_Result F_NMR->NMR_Result Confirmed Structurally Confirmed Reference Standard NMR_Result->Confirmed Confirms Atom Connectivity MS_Result Molecular Formula & Br Isotope Pattern HRMS->MS_Result MS_Result->Confirmed Confirms Elemental Composition

Conclusion

The analytical characterization of this compound is a multi-faceted process that requires a logical and orthogonal approach. While HPLC-UV serves as the workhorse for purity determination and routine quality control, it must be complemented by the definitive structural information provided by NMR and the molecular formula confirmation from HRMS. The validity of any quantitative data hinges entirely on the use of a meticulously characterized reference standard. By integrating these techniques and principles, researchers and drug development professionals can ensure the quality and integrity of this vital chemical building block, thereby building a solid foundation for their scientific endeavors.

References

  • Cao, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Retrieved from [Link][6]

  • Saleem, M., et al. (2023). Recent Development on Sensing Strategies for Small Molecules Detections. Journal of Fluorescence. As seen on ResearchGate, referencing Cao et al.'s work. Retrieved from [Link][10]

  • ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link][11]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link][8]

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. Retrieved from [Link][4]

  • Reich, H. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link][9]

  • Adejumo, H., et al. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. Retrieved from [Link][3]

  • Petersson, P., et al. (2010). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link][7]

Sources

Technical Comparison Guide: 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine

[1]

Executive Summary & Compound Identity

This compound is a critical pharmacophore intermediate used in the development of kinase inhibitors and neurological agents. Its structural integrity relies on the precise balance of the electron-withdrawing trifluoromethyl group and the lipophilic morpholine ring.

This guide establishes the Reference Standard for elemental analysis and compares synthetic methodologies to achieve pharmaceutical-grade purity (>98%).

Property Data
CAS Number 1129542-08-0 (Free Base)
Molecular Formula C₁₁H₁₁BrF₃NO
Molecular Weight 310.11 g/mol
Appearance White to off-white crystalline solid
Key Impurity Risk Des-bromo analog (hydrodehalogenation) or Sulfonyl analog (misidentification)

CRITICAL DISTINCTION: Do not confuse with 4-{[3-Bromo-5-(trifluoromethyl)phenyl]sulfonyl}morpholine (CAS 951884-77-8), which contains a sulfonyl linker and has a significantly different molecular weight (374.17 g/mol ).

Elemental Analysis Data: The Reference Standard

For high-purity applications, experimental elemental analysis (Combustion Analysis) must align with theoretical values within a tolerance of ±0.4% .

Theoretical Composition (Reference Table)

Use these values to validate batch certificates of analysis (CoA).

ElementSymbolCountAtomic MassMass ContributionTheoretical % Acceptance Range (±0.4%)
Carbon C1112.011132.1242.61% 42.21% – 43.01%
Hydrogen H111.00811.093.58% 3.18% – 3.98%
Bromine Br179.90479.9025.77% 25.37% – 26.17%
Fluorine F318.99857.0018.38% 17.98% – 18.78%
Nitrogen N114.00714.014.52% 4.12% – 4.92%
Oxygen O115.99916.005.16% Calculated by difference
Interpretation of Deviations[1][3]
  • Low Carbon/High Hydrogen: Indicates residual solvent (e.g., Hexane, Ethyl Acetate).

  • Low Bromine: Suggests debromination (impurity: 4-(3-(trifluoromethyl)phenyl)morpholine).

  • High Nitrogen: Possible contamination with unreacted morpholine or amine starting materials.

Comparative Synthesis & Performance

Choosing the correct synthetic route impacts the final elemental purity. Two primary methods dominate the field.

Method A: Pd-Catalyzed Buchwald-Hartwig Amination (Recommended)
  • Reagents: 1-Bromo-3-iodo-5-(trifluoromethyl)benzene + Morpholine.

  • Catalyst: Pd(OAc)₂ / BINAP or Xantphos.

  • Mechanism: Selective coupling at the Iodo-position (weaker C-I bond) preserves the Bromine atom.

  • Performance:

    • Yield: High (80-90%).

    • Purity: Excellent (>98%).

    • Elemental Profile: Matches theoretical values closely due to high selectivity.

Method B: Nucleophilic Aromatic Substitution (SNAr)
  • Reagents: 1-Fluoro-3-bromo-5-(trifluoromethyl)benzene + Morpholine.

  • Conditions: High heat, basic conditions (K₂CO₃, DMSO).

  • Performance:

    • Yield: Moderate (50-65%).

    • Purity: Lower risk of regioisomers, but higher risk of degradation.

    • Drawback: The meta-positioning of EWGs (-CF3) makes the ring less activated for SNAr compared to para-isomers, requiring harsher conditions that may lead to tars (affecting C% analysis).

Method C: Aniline Cyclization
  • Reagents: 3-Bromo-5-(trifluoromethyl)aniline + Bis(2-chloroethyl)ether.

  • Performance:

    • Yield: Low to Moderate.

    • Impurity Risk: High likelihood of uncyclized intermediates, leading to significant deviations in N% and H% elemental analysis.

Technical Workflow & Visualization

The following diagram illustrates the critical path from synthesis to validated elemental analysis.

GStartStarting Material(1-Bromo-3-iodo-5-(trifluoromethyl)benzene)ReactionBuchwald-Hartwig Coupling(Pd Cat., Morpholine, NaOtBu)Start->Reaction + MorpholineCrudeCrude IntermediateReaction->CrudePurificationPurification(Column ChromatographyHex/EtOAc)Crude->PurificationProductTarget Product(Free Base)Purification->ProductQC_StepQuality Control (QC)Product->QC_StepAnalysis_NMR1H NMR / 19F NMR(Structure Confirmation)QC_Step->Analysis_NMRIdentityAnalysis_EAElemental Analysis (CHN)(Purity Validation)QC_Step->Analysis_EACompositionAnalysis_HPLCHPLC (>98%)QC_Step->Analysis_HPLCPurityValidRelease forDrug DiscoveryAnalysis_EA->ValidMatches Theoretical(±0.4%)InvalidRe-Purify / DryAnalysis_EA->InvalidDeviation >0.4%

Figure 1: Synthesis and Quality Control Workflow for this compound.

Experimental Protocols

Protocol A: Elemental Analysis Preparation

To ensure the data matches the Reference Table in Section 2, samples must be prepared rigorously to remove solvent traps.

  • Drying: Dry the sample in a vacuum oven at 40°C for 24 hours over P₂O₅. Morpholine derivatives can form hydrates or solvates; this step is non-negotiable.

  • Weighing: Use a microbalance with 0.001 mg precision. Weigh 2.0–3.0 mg of the sample into a tin capsule.

  • Combustion: Operate the CHNS analyzer at >950°C using Tungsten (VI) oxide as a combustion catalyst to ensure complete oxidation of the halogenated ring.

  • Halogen Correction: Ensure the analyzer is equipped to handle Fluorine (F) and Bromine (Br) interference. Fluorine can damage standard quartz combustion tubes; use a magnesium oxide liner if available.

Protocol B: Rapid Identity Check (NMR)

Before sending for elemental analysis, confirm structure via NMR.

  • ¹H NMR (400 MHz, CDCl₃): Look for the morpholine backbone signals.

    • ~3.85 ppm (t, 4H, -O-CH₂-).

    • ~3.20 ppm (t, 4H, -N-CH₂-).

    • Aromatic region: Three distinct signals (due to meta-substitution pattern) around 7.0–7.5 ppm.

  • ¹⁹F NMR: Single singlet around -63 ppm (typical for Ar-CF₃).

Applications in Drug Discovery

This compound acts as a "scaffold" intermediate.[1] The Bromine atom serves as a handle for further functionalization, while the Morpholine and CF3 groups modulate pharmacokinetics.

  • Kinase Inhibition: The morpholine oxygen can accept hydrogen bonds in the ATP-binding pocket of kinases (e.g., PI3K, mTOR).

  • Metabolic Stability: The -CF3 group blocks metabolic oxidation at the phenyl ring, extending the half-life of the final drug candidate.

  • Lipophilicity (LogP): The combination of morpholine (polar) and CF3 (lipophilic) balances the LogP (~3.5), improving membrane permeability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15420299, 4-(3-(Trifluoromethyl)phenyl)morpholine (Analog Reference). Retrieved from [Link][2]

  • Royal Society of Chemistry. Ligand-free Iron/Copper Cocatalyzed N-Arylations (General Synthetic Methodology). Green Chem., 2010.[3] Retrieved from [Link]

A Comparative Guide to the Synthesis of 3-Bromo-5-(trifluoromethyl)phenyl Morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-bromo-5-(trifluoromethyl)phenyl morpholine, a key intermediate in the development of novel therapeutics, presents a variety of strategic approaches for the discerning chemist. The selection of a synthetic route is a critical decision, balancing factors such as yield, purity, scalability, cost, and safety. This guide provides an in-depth comparison of the three primary methodologies for the construction of the crucial C-N bond in this molecule: the modern Buchwald-Hartwig amination, the classic Ullmann condensation, and the strategic Nucleophilic Aromatic Substitution (SNAr). Each route is analyzed based on its mechanistic underpinnings, practical execution, and overall efficiency, supported by detailed experimental protocols and comparative data to inform your synthetic planning.

At a Glance: Comparing the Synthetic Routes

FeatureBuchwald-Hartwig AminationUllmann CondensationNucleophilic Aromatic Substitution (SNAr)
Starting Materials 3-Bromo-5-(trifluoromethyl)aniline & Morpholine3-Bromo-5-(trifluoromethyl)aniline & Morpholine1,3-Dibromo-5-(trifluoromethyl)benzene & Morpholine
Catalyst Palladium-based (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper-based (e.g., CuI, Cu powder)None (substrate-activated)
Ligand Phosphine-based (e.g., XPhos, BINAP)Often ligand-free or simple ligands (e.g., L-proline)Not applicable
Reaction Temperature Mild to moderate (typically 80-120 °C)High (often >150 °C)Moderate to high (substrate dependent)
Reaction Time Generally shorter (hours)Often longer (can be >24 hours)Variable (hours to days)
Yield Generally highModerate to highModerate to high
Substrate Scope BroadMore limitedRequires electron-deficient ring
Cost Higher (palladium catalysts and phosphine ligands)Lower (copper catalysts)Potentially lowest (no catalyst)
Safety Palladium and phosphine ligands can be toxic and air-sensitiveHigh temperatures pose safety risksSolvents can be high-boiling and hazardous

Route 1: The Modern Workhorse - Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern synthetic chemistry for its remarkable efficiency and broad substrate scope in forming C-N bonds.[1][2] This palladium-catalyzed cross-coupling reaction offers a reliable and often high-yielding pathway to N-aryl morpholines under relatively mild conditions.[3][4]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of organometallic transformations.[1] It commences with the oxidative addition of the aryl bromide to a palladium(0) complex, which is generated in situ from a palladium(II) precatalyst. The resulting palladium(II) intermediate then coordinates with morpholine. Deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to furnish the desired 3-bromo-5-(trifluoromethyl)phenyl morpholine and regenerate the active palladium(0) catalyst. The choice of phosphine ligand is critical, as it influences the stability and reactivity of the palladium complexes throughout the catalytic cycle.[5]

Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Br L-Pd(II)(Ar)(Br) L-Pd(II)(Ar)(Br) Oxidative Addition->L-Pd(II)(Ar)(Br) Ligand Exchange Ligand Exchange L-Pd(II)(Ar)(Br)->Ligand Exchange + Morpholine - L [(L)Pd(II)(Ar)(Br)(Morpholine)] [(L)Pd(II)(Ar)(Br)(Morpholine)] Ligand Exchange->[(L)Pd(II)(Ar)(Br)(Morpholine)] Deprotonation Deprotonation [(L)Pd(II)(Ar)(Br)(Morpholine)]->Deprotonation + Base - [Base-H]Br L-Pd(II)(Ar)(Morpholino) L-Pd(II)(Ar)(Morpholino) Deprotonation->L-Pd(II)(Ar)(Morpholino) Reductive Elimination Reductive Elimination L-Pd(II)(Ar)(Morpholino)->Reductive Elimination Reductive Elimination->Pd(0)Ln Regeneration Ar-Morpholine Ar-Morpholine Reductive Elimination->Ar-Morpholine

Fig 1. Catalytic Cycle of Buchwald-Hartwig Amination.
Experimental Protocol

Materials:

  • 3-Bromo-5-(trifluoromethyl)aniline

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add 3-bromo-5-(trifluoromethyl)aniline (1.0 equivalent) and morpholine (1.2 equivalents) to the flask.

  • Add anhydrous toluene to achieve a concentration of approximately 0.5 M.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-bromo-5-(trifluoromethyl)phenyl morpholine.

Performance and Considerations

The Buchwald-Hartwig amination is favored for its high yields, often exceeding 80-90%, and its compatibility with a wide range of functional groups. The reaction conditions are relatively mild compared to classical methods. However, the cost of palladium catalysts and sophisticated phosphine ligands can be a significant drawback, particularly for large-scale synthesis. Furthermore, the air-sensitivity of some catalysts and ligands necessitates the use of inert atmosphere techniques.

Route 2: The Classic Approach - Ullmann Condensation

The Ullmann condensation is a long-established method for the formation of C-N bonds, relying on a copper catalyst to couple an aryl halide with an amine.[6] While it often requires harsher reaction conditions than the Buchwald-Hartwig amination, its simplicity and the low cost of the copper catalyst make it an attractive option, especially for industrial applications.

Mechanistic Rationale

The precise mechanism of the Ullmann condensation is still a subject of some debate, but it is generally accepted to involve a copper(I) species. The reaction likely proceeds through the formation of a copper(I)-amido complex from morpholine and the copper catalyst. This complex then undergoes a reaction with the aryl bromide, possibly via an oxidative addition-reductive elimination pathway, to form the desired product and regenerate a copper(I) species. The high reaction temperatures are necessary to overcome the activation energy of these steps.

Cu(I)X Cu(I)X Amine Coordination Amine Coordination Cu(I)X->Amine Coordination + Morpholine - HX Cu(I)-Morpholino Cu(I)-Morpholino Amine Coordination->Cu(I)-Morpholino Reaction with Aryl Bromide Reaction with Aryl Bromide Cu(I)-Morpholino->Reaction with Aryl Bromide + Ar-Br Intermediate Complex Intermediate Complex Reaction with Aryl Bromide->Intermediate Complex Product Formation Product Formation Intermediate Complex->Product Formation Ar-Morpholine Ar-Morpholine Product Formation->Ar-Morpholine Cu(I)Br Cu(I)Br Product Formation->Cu(I)Br Regeneration

Fig 2. Simplified Mechanism of Ullmann Condensation.
Experimental Protocol

Materials:

  • 3-Bromo-5-(trifluoromethyl)aniline

  • Morpholine

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask, add CuI (10 mol%), K₂CO₃ (2.0 equivalents), 3-bromo-5-(trifluoromethyl)aniline (1.0 equivalent), and morpholine (2.0 equivalents).

  • Add DMF or DMSO as the solvent.

  • Heat the reaction mixture to 150-180 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction may require 24 hours or longer to reach completion.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Performance and Considerations

The Ullmann condensation offers a cost-effective alternative to palladium-catalyzed methods. However, the high reaction temperatures can lead to side reactions and decomposition of sensitive substrates. The yields are often moderate to good but can be less consistent than those achieved with the Buchwald-Hartwig amination. The reaction scope is also generally more limited. For large-scale production, the high temperatures and the need for high-boiling polar solvents can present safety and environmental challenges.

Route 3: The Strategic Alternative - Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) provides a catalyst-free pathway to aryl amines, provided the aromatic ring is sufficiently activated by electron-withdrawing groups. The presence of the trifluoromethyl group on the phenyl ring of the starting material, 1,3-dibromo-5-(trifluoromethyl)benzene, enhances its electrophilicity, making it a viable substrate for SNAr with morpholine.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (morpholine) attacks the electron-deficient aromatic ring at the carbon bearing a leaving group (bromide), forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, restoring the aromaticity of the ring and yielding the final product. The rate of the reaction is highly dependent on the electron-withdrawing ability of the substituents on the aromatic ring and the nature of the leaving group.

Ar-Br Ar-Br Nucleophilic Attack Nucleophilic Attack Ar-Br->Nucleophilic Attack + Morpholine Meisenheimer Complex Meisenheimer Complex Nucleophilic Attack->Meisenheimer Complex Loss of Leaving Group Loss of Leaving Group Meisenheimer Complex->Loss of Leaving Group - Br⁻ Ar-Morpholine Ar-Morpholine Loss of Leaving Group->Ar-Morpholine

Fig 3. Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol

Materials:

  • 1,3-Dibromo-5-(trifluoromethyl)benzene

  • Morpholine

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • In a sealed tube or a flask equipped with a reflux condenser, combine 1,3-dibromo-5-(trifluoromethyl)benzene (1.0 equivalent), morpholine (1.1-1.5 equivalents), and a base such as K₂CO₃ (2.0 equivalents).

  • Add a high-boiling polar aprotic solvent like DMSO or NMP.

  • Heat the reaction mixture to a temperature between 120-160 °C.

  • Monitor the reaction's progress using TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and dilute it with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or toluene).

  • Wash the organic phase with water and brine, then dry it over anhydrous sodium sulfate and concentrate.

  • Purify the resulting residue by column chromatography to isolate 3-bromo-5-(trifluoromethyl)phenyl morpholine.

Performance and Considerations

The primary advantage of the SNAr route is the absence of a metal catalyst, which simplifies the purification process and reduces costs. However, this method is only applicable to substrates with strong electron-withdrawing groups. The reaction of 1,3-dibromo-5-(trifluoromethyl)benzene with morpholine may lead to a mixture of mono- and di-substituted products, requiring careful control of reaction conditions (e.g., stoichiometry of morpholine) to favor the desired mono-aminated product. The high temperatures and the use of high-boiling aprotic solvents are also notable considerations for safety and environmental impact.

Conclusion and Recommendation

The choice of the optimal synthetic route for 3-bromo-5-(trifluoromethyl)phenyl morpholine is contingent upon the specific requirements of the project.

  • For laboratory-scale synthesis where high yield and purity are paramount, and cost is a secondary concern, the Buchwald-Hartwig amination is the recommended method. Its reliability, mild conditions, and broad functional group tolerance make it the most versatile and predictable approach.

  • For large-scale industrial production where cost is a major driver, the Ullmann condensation presents a viable, more economical alternative. While it may require more process optimization to achieve consistent yields and manage the safety aspects of high-temperature reactions, the significantly lower cost of the copper catalyst can be a decisive factor.

  • The Nucleophilic Aromatic Substitution (SNAr) route is a strategic choice when the starting material, 1,3-dibromo-5-(trifluoromethyl)benzene, is readily available and the potential for di-substitution can be effectively managed. The absence of a metal catalyst is a significant advantage in terms of both cost and purification.

Ultimately, the selection of the most appropriate synthetic strategy will involve a careful evaluation of these trade-offs. It is recommended that small-scale trials of the most promising routes be conducted to determine the optimal conditions and to accurately assess the yield, purity, and scalability for your specific application.

References

Sources

Safety Operating Guide

Navigating the Disposal of 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine, a compound characterized by its halogenated and fluorinated phenyl ring attached to a morpholine moiety. By understanding the chemical nature of this substance, we can establish a robust and safe disposal protocol that protects both laboratory personnel and the environment.

The structure of this compound incorporates three key functional groups that dictate its hazard profile and, consequently, its disposal requirements: a brominated aromatic ring, a trifluoromethyl group, and a morpholine ring. Each of these components contributes to the overall chemical properties and potential hazards of the molecule. Brominated aromatic compounds can be persistent in the environment and may be toxic.[1] The trifluoromethyl group, while common in pharmaceuticals, can contribute to the compound's stability and potential for bioaccumulation. Morpholine itself is a corrosive and flammable substance, harmful if swallowed or inhaled, and toxic in contact with skin.[2] Therefore, a comprehensive disposal plan must address the combined risks of these structural features.

I. Hazard Identification and Risk Assessment
  • Toxicity: The presence of the morpholine ring suggests that the compound may be corrosive and cause severe skin burns and eye damage.[2][3] It is likely to be harmful if swallowed, inhaled, or absorbed through the skin.[4]

  • Environmental Hazards: Brominated aromatic compounds are noted for their potential persistence and bioaccumulation in the environment.[1] Improper disposal can lead to long-term ecological consequences.

  • Reactivity: The compound may react violently with strong oxidizing agents and acids, a characteristic of morpholine.[3]

Based on these potential hazards, all handling and disposal operations should be conducted within a certified chemical fume hood.

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE.

PPE ComponentSpecificationRationale
Gloves Nitrile or neoprene, double-glovedTo prevent skin contact with a potentially corrosive and toxic substance.[5] Thicker gloves offer better protection.[6]
Eye Protection Chemical splash goggles and a face shieldTo protect against splashes that can cause severe eye damage.[4]
Lab Coat Flame-resistant with tight cuffsTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated fume hoodTo prevent inhalation of potentially harmful vapors.[4]
III. Spill Management: A Swift and Safe Response

In the event of a spill, a prompt and well-rehearsed response is crucial to mitigate exposure and contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don Appropriate PPE: Before re-entering the area, don the full PPE outlined in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent to contain the spill.[5][7][8] Do not use combustible materials like paper towels.

  • Neutralize (if applicable): For spills involving morpholine-like bases, a neutralizing agent like sodium bisulfate can be cautiously applied.[9]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[8]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Contaminated Materials: All contaminated PPE and cleaning materials must be placed in the hazardous waste container.

IV. Disposal Protocol: A Step-by-Step Guide

The primary recommended disposal method for halogenated organic compounds like this compound is high-temperature incineration in a licensed hazardous waste facility.[3][7][9] This method ensures the complete destruction of the molecule, preventing its release into the environment.

Workflow for the Disposal of this compound

cluster_0 Waste Generation & Collection cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A Generate Waste (e.g., unused compound, contaminated materials) B Segregate as Halogenated Organic Waste A->B Characterize waste C Use a Designated, Compatible, and Sealed Waste Container B->C Transfer waste D Label Container Clearly: 'Hazardous Waste - Halogenated Organic' List all chemical constituents C->D Properly identify E Store in a cool, dry, well-ventilated area away from incompatibles (oxidizers, acids) D->E Safe interim storage F Arrange for pickup by a licensed Hazardous Waste Disposal service E->F Schedule disposal G Final Disposal via High-Temperature Incineration F->G Transport to facility

Caption: A flowchart outlining the proper disposal procedure for this compound.

Detailed Disposal Steps:

  • Waste Segregation: At the point of generation, this compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be segregated as "Halogenated Organic Waste." Do not mix with non-halogenated waste streams.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container made of a compatible material (e.g., glass or polyethylene).

    • The container must have a secure screw-top cap to prevent the release of vapors.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and "Halogenated Organic Waste."

    • List the full chemical name: "this compound" and any other chemicals in the container. Avoid using abbreviations or chemical formulas.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area.

    • Ensure the storage area is away from incompatible materials such as strong acids and oxidizing agents.[3]

    • Store in a cool, dry place away from heat and direct sunlight.[2]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • The waste will be transported to a permitted facility for high-temperature incineration, which is the preferred method for the destruction of halogenated organic compounds.[7][9] Incineration should be equipped with afterburners and scrubbers to manage potential emissions of nitrogen oxides and halogenated byproducts.[3][7]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and regulatory compliance.

References

  • Morpholine (HSG 92, 1995). Inchem.org. [Link]

  • MORPHOLINE. MsdsDigital.com. [Link]

  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. 3M. [Link]

  • Morpholine - SAFETY DATA SHEET. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. U.S. Pharmacist. [Link]

  • Safety Data Sheet: Morpholine. Carl ROTH. [Link]

  • Reductive degradation of biologically non-degradable trifluoromethyl aromatic contaminants in water. Transfera.cz. [Link]

  • SAFETY DATA SHEET. Chem Service. [Link]

  • Morpholine - SAFETY DATA SHEET. [Link]

  • Material Safety Data Sheet 1 Identification of the substance/mixture and of the company/undertaking Product identifier Trade nam. [Link]

  • Fisher Scientific - SAFETY DATA SHEET. [Link]

  • SAFETY DATA SHEET. Cytiva. [Link]

  • ECHA raises environmental concerns over certain aromatic brominated flame retardants. ECHA. [Link]

  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research. [Link]

  • Exploring the Synthesis of Trifluoromethylated Aromatic Compounds. [Link]

  • US2494817A - Bromination of trifluoromethyl derivatives of benzene.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(3-Bromo-5-(trifluoromethyl)phenyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.